Neuraminidase-IN-16
説明
Structure
2D Structure
3D Structure
特性
分子式 |
C26H35FN2O4 |
|---|---|
分子量 |
458.6 g/mol |
IUPAC名 |
(3R,4R,5S)-4-acetamido-5-[[4-(cyclopenten-1-yl)-3-fluorophenyl]methylamino]-3-pentan-3-yloxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C26H35FN2O4/c1-4-20(5-2)33-24-14-19(26(31)32)13-23(25(24)29-16(3)30)28-15-17-10-11-21(22(27)12-17)18-8-6-7-9-18/h8,10-12,14,20,23-25,28H,4-7,9,13,15H2,1-3H3,(H,29,30)(H,31,32)/t23-,24+,25+/m0/s1 |
InChIキー |
RGLDENUTELIXMK-ISJGIBHGSA-N |
異性体SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NCC2=CC(=C(C=C2)C3=CCCC3)F)C(=O)O |
正規SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)NCC2=CC(=C(C=C2)C3=CCCC3)F)C(=O)O |
製品の起源 |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Neuraminidase-IN-16: A Technical Guide
An In-Depth Review of a Novel Oseltamivir Derivative with Potent Anti-Influenza Activity
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Neuraminidase-IN-16, a potent neuraminidase inhibitor. Developed for researchers, scientists, and drug development professionals, this document details the core scientific principles, experimental methodologies, and key data associated with this promising antiviral compound.
Introduction
This compound, also identified as compound 43b in the primary literature, is a novel N-substituted derivative of oseltamivir. Its design is predicated on the strategy of engaging the 150-cavity of the neuraminidase active site, a key target for developing influenza therapeutics with improved efficacy and resistance profiles. This guide will delve into the scientific rationale behind its design, the synthetic route to its creation, and the experimental protocols used to characterize its potent inhibitory effects on various influenza virus strains.
Quantitative Data Summary
The biological activity of this compound has been quantified through a series of enzymatic and cell-based assays. The following tables summarize the key inhibitory concentrations (IC₅₀) against various neuraminidase subtypes and the effective concentrations (EC₅₀) in cell-based anti-influenza virus assays.
Table 1: Neuraminidase Inhibition (IC₅₀)
| Neuraminidase Subtype | IC₅₀ (µM) |
| H5N1 | 0.031 |
| H5N8 | 0.15 |
| H1N1 | 0.25 |
| H3N2 | 0.60 |
| H5N1-H274Y (Resistant) | 0.63 |
| H1N1-H274Y (Resistant) | 10.08 |
Table 2: Anti-Influenza Virus Activity (EC₅₀)
| Cell Line | Virus Strain | EC₅₀ (µM) |
| Chicken Embryo Fibroblast (CEF) | H5N1 | 2.10 ± 0.44 |
| H5N8 | 2.28 ± 0.67 | |
| Madin-Darby Canine Kidney (MDCK) | H1N1 | 0.20 ± 0.01 |
| H3N2 | 11.3 ± 2.5 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from commercially available oseltamivir phosphate. The key transformation involves the reductive amination of the C-5 amino group of the oseltamivir core with a custom-synthesized aldehyde.
Logical Synthesis Workflow
Caption: High-level workflow for the synthesis of this compound.
Detailed Protocol:
-
Synthesis of the Intermediate Aldehyde (3-fluoro-4-(cyclopent-1-en-1-yl)benzaldehyde): The synthesis of the aldehyde intermediate is achieved through a Suzuki coupling reaction between 4-bromo-3-fluorobenzaldehyde and cyclopent-1-en-1-ylboronic acid in the presence of a palladium catalyst and a suitable base. The product is then purified using column chromatography.
-
Reductive Amination: Oseltamivir free base is reacted with the synthesized aldehyde in the presence of a reducing agent, such as sodium triacetoxyborohydride, in a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature until completion.
-
Work-up and Purification: The reaction is quenched, and the crude product is extracted. The organic layers are combined, dried, and concentrated under reduced pressure. The final compound, this compound, is purified by column chromatography to yield a white solid.
Neuraminidase Inhibition Assay
The inhibitory activity of this compound against various influenza neuraminidase subtypes was determined using a fluorescence-based assay with 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) as the substrate.[1][2][3]
Experimental Workflow for Neuraminidase Inhibition Assay
Caption: Workflow for determining the IC₅₀ of this compound.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 32.5 mM MES (pH 6.5), 4 mM CaCl₂.
-
Substrate Solution: 100 µM MUNANA in assay buffer.
-
Stop Solution: 0.14 M NaOH in 83% ethanol.[1]
-
-
Assay Procedure:
-
Serial dilutions of this compound are prepared in the assay buffer.
-
Equal volumes of the diluted inhibitor and the specific influenza virus neuraminidase are mixed in a 96-well plate and pre-incubated for 30 minutes at 37°C.
-
The enzymatic reaction is initiated by adding the MUNANA substrate solution to each well.
-
The plate is incubated for 60 minutes at 37°C.
-
The reaction is terminated by adding the stop solution.
-
Fluorescence is measured using a microplate reader with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Anti-Influenza Virus Activity Assay
The antiviral efficacy of this compound was evaluated in Madin-Darby Canine Kidney (MDCK) and Chicken Embryo Fibroblast (CEF) cells. The assay determines the concentration of the compound required to inhibit the cytopathic effect (CPE) of the virus by 50%.
Experimental Workflow for Cell-Based Antiviral Assay
Caption: Workflow for determining the EC₅₀ of this compound.
Detailed Protocol:
-
Cell Culture: MDCK or CEF cells are seeded in 96-well plates and grown to confluence.
-
Virus Infection and Treatment: The cell culture medium is removed, and the cells are washed. The cells are then infected with a specific strain of influenza virus at a predetermined multiplicity of infection (MOI). Immediately after infection, serial dilutions of this compound are added to the wells.
-
Incubation: The plates are incubated at 37°C in a 5% CO₂ atmosphere for 48 hours.
-
Assessment of Cytopathic Effect (CPE): After the incubation period, the extent of virus-induced CPE is assessed. Cell viability is quantified using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: The 50% effective concentration (EC₅₀) is calculated as the concentration of the compound that inhibits the viral CPE by 50% compared to untreated, virus-infected control cells.
Mechanism of Action
This compound functions as a competitive inhibitor of the influenza virus neuraminidase enzyme. By binding to the active site, it prevents the cleavage of sialic acid residues from the surface of infected cells and newly formed virions. This inhibition blocks the release of progeny viruses, thereby halting the spread of infection. The design of this compound, with its N-substituted moiety, allows for additional interactions within the 150-cavity of the neuraminidase active site, which is believed to contribute to its enhanced potency, particularly against certain drug-resistant strains.
Signaling Pathway of Neuraminidase Inhibition
Caption: Inhibition of viral release by this compound.
Conclusion
This compound represents a significant advancement in the development of oseltamivir-based neuraminidase inhibitors. Its rational design, targeting the 150-cavity, has resulted in a compound with potent inhibitory activity against a range of influenza A virus strains, including those with the H274Y mutation that confers resistance to oseltamivir. The detailed synthetic and experimental protocols provided in this guide offer a valuable resource for researchers in the field of antiviral drug discovery and development. Further investigation into the pharmacokinetic and in vivo efficacy of this compound is warranted to fully assess its therapeutic potential.
References
An In-Depth Technical Guide to the Biological Activity of Neuraminidase Inhibitors
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
Neuraminidase, a key surface glycoprotein of the influenza virus, plays a pivotal role in the viral life cycle. Its primary function is to cleave sialic acid residues from host cell and progeny virion surfaces, facilitating the release of new virus particles and preventing their aggregation. This critical role makes neuraminidase an attractive target for antiviral drug development. This technical guide provides a detailed exploration of the biological activity of neuraminidase inhibitors, compounds designed to block the enzymatic action of neuraminidase and thereby halt viral propagation.
While this guide aims to be a comprehensive resource, it is important to note that a thorough search for a specific compound designated "Neuraminidase-IN-16" did not yield any publicly available data. The information presented herein is therefore based on the broader class of neuraminidase inhibitors and the established principles of their biological evaluation.
Mechanism of Action of Neuraminidase Inhibitors
Neuraminidase inhibitors are designed as analogues of sialic acid, the natural substrate for the neuraminidase enzyme. By binding to the active site of the enzyme with high affinity, these inhibitors prevent the cleavage of sialic acid from glycoconjugates. This competitive inhibition has several key consequences for the influenza virus life cycle:
-
Inhibition of Viral Release: The primary mechanism of action is the prevention of progeny virion release from the surface of infected host cells. Without neuraminidase activity, newly formed virions remain tethered to the cell surface via interactions between their hemagglutinin proteins and sialic acid receptors, thus preventing the spread of infection to other cells.
-
Prevention of Viral Aggregation: Neuraminidase also removes sialic acids from the surface of newly formed virions themselves. Inhibition of this activity leads to the clumping or aggregation of viral particles, which reduces their infectivity.
-
Impediment of Viral Penetration: In the respiratory tract, influenza virions can become trapped in the mucus layer, which is rich in sialic acids. Neuraminidase activity is thought to help the virus penetrate this mucus barrier to reach the underlying epithelial cells. By inhibiting this function, neuraminidase inhibitors can reduce the initial stages of infection.
The following diagram illustrates the central role of neuraminidase in the influenza virus life cycle and the mechanism by which inhibitors disrupt this process.
Caption: Influenza Virus Life Cycle and the Action of Neuraminidase Inhibitors.
Quantitative Assessment of Biological Activity
The potency of neuraminidase inhibitors is typically quantified by their 50% inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of neuraminidase by 50%. Lower IC50 values indicate greater potency.
While specific data for "this compound" is unavailable, the following table provides a representative structure for presenting such quantitative data for a hypothetical neuraminidase inhibitor.
| Neuraminidase Subtype | IC50 (nM) |
| Influenza A/H1N1 | Data not available |
| Influenza A/H3N2 | Data not available |
| Influenza B | Data not available |
| Oseltamivir-resistant H1N1 | Data not available |
Experimental Protocols
The determination of the biological activity of neuraminidase inhibitors involves a series of standardized in vitro and cell-based assays.
Neuraminidase Inhibition Assay (Fluorometric)
This is the most common method for determining the IC50 of a neuraminidase inhibitor.
Principle: The assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by neuraminidase, MUNANA releases a fluorescent product, 4-methylumbelliferone (4-MU). The intensity of the fluorescence is directly proportional to the enzyme's activity. By measuring the reduction in fluorescence in the presence of an inhibitor, the IC50 can be calculated.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the neuraminidase inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a solution of recombinant neuraminidase enzyme from the desired influenza strain in assay buffer (e.g., MES buffer with CaCl2).
-
Prepare a solution of MUNANA substrate in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add a fixed amount of neuraminidase enzyme to each well.
-
Add serial dilutions of the neuraminidase inhibitor to the wells. Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., glycine-NaOH buffer).
-
Measure the fluorescence intensity using a microplate reader (excitation ~365 nm, emission ~450 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The following diagram outlines the workflow for a typical neuraminidase inhibition assay.
Caption: Workflow for a Fluorometric Neuraminidase Inhibition Assay.
Cell-Based Antiviral Assay (Plaque Reduction Assay)
This assay evaluates the ability of an inhibitor to prevent viral replication in a cellular context.
Principle: Madin-Darby Canine Kidney (MDCK) cells are infected with influenza virus in the presence of varying concentrations of the inhibitor. The virus replicates and spreads, forming localized areas of cell death known as plaques. The number and size of these plaques are inversely proportional to the effectiveness of the inhibitor.
Methodology:
-
Cell Culture:
-
Culture MDCK cells to confluence in 6-well plates.
-
-
Infection and Treatment:
-
Wash the cell monolayers and infect with a known titer of influenza virus.
-
After a short adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing serial dilutions of the neuraminidase inhibitor and trypsin (to facilitate viral spread).
-
-
Incubation and Staining:
-
Incubate the plates for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.
-
Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) that stains viable cells.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each inhibitor concentration compared to the untreated control.
-
Determine the EC50 (50% effective concentration) value, which is the concentration of the inhibitor that reduces the number of plaques by 50%.
-
Signaling Pathways
Neuraminidase itself is not directly involved in intracellular signaling pathways in the same way as a receptor tyrosine kinase, for example. Its primary role is enzymatic and extracellular. However, the consequences of influenza virus infection, which neuraminidase inhibitors aim to prevent, involve the activation of numerous host cell signaling pathways, primarily related to the innate immune response.
Upon viral entry and replication, host pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs) detect viral components. This triggers downstream signaling cascades that lead to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. These signaling molecules then act in an autocrine and paracrine manner to establish an antiviral state in surrounding cells.
The following diagram provides a simplified overview of a key innate immune signaling pathway activated during influenza virus infection.
Caption: Simplified RIG-I Signaling Pathway Leading to Interferon Production.
Conclusion
Neuraminidase inhibitors represent a cornerstone of anti-influenza therapy. Their mechanism of action is well-understood, and robust assays exist for the quantitative assessment of their biological activity. While specific data for "this compound" remains elusive in the public domain, the principles and methodologies outlined in this guide provide a solid framework for the evaluation of any novel neuraminidase inhibitor. Future research in this area will continue to focus on the development of new inhibitors with improved potency, broader activity against resistant strains, and favorable pharmacokinetic profiles.
Neuraminidase-IN-16 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the novel neuraminidase inhibitor, Neuraminidase-IN-16. The information presented is collated from publicly available data and the primary scientific literature, intended to support further research and development efforts in the field of antiviral therapeutics.
Chemical Structure and Properties
This compound, also identified as Compound 43b in the primary literature, is a potent N-substituted oseltamivir derivative.[1] Its design incorporates a 3-fluoro-4-cyclopentenylphenylbenzyl moiety, a structural modification aimed at enhancing its binding affinity and improving its drug resistance profile.[2][3]
Chemical Structure:
-
IUPAC Name: (3R,4R,5S)-4-acetamido-5-(N-(3-fluoro-4-cyclopent-1-en-1-yl)benzyl)amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid
-
Molecular Formula: C32H42FN3O4
-
Molecular Weight: 567.69 g/mol
(Note: The IUPAC name and molecular properties are derived from the primary chemical structure described in the referenced literature. Confirmation through direct analytical characterization is recommended.)
Biological Activity
This compound has demonstrated potent inhibitory activity against various strains of influenza virus neuraminidase. Its efficacy has been evaluated through both enzymatic and cell-based assays.
In Vitro Enzymatic Inhibition
The inhibitory activity of this compound against different neuraminidase subtypes is summarized in the table below. The data highlights its potency against wild-type and some oseltamivir-resistant strains.
| Neuraminidase Subtype | IC50 (μM) |
| H5N1 | 0.031 |
| H5N8 | 0.15 |
| H1N1 | 0.25 |
| H3N2 | 0.60 |
| H5N1-H274Y (Oseltamivir-Resistant) | 0.63 |
| H1N1-H274Y (Oseltamivir-Resistant) | 10.08 |
Data sourced from MedChemExpress and corroborated by Jia R, et al. (2023).[1][2][4]
Antiviral Activity in Cell Culture
The antiviral efficacy of this compound was assessed in Madin-Darby Canine Kidney (MDCK) cells and Chicken Embryo Fibroblast (CEF) cells.
| Virus Strain | Cell Line | EC50 (μM) |
| H1N1 | MDCK | 0.20 ± 0.01 |
| H3N2 | MDCK | 11.3 ± 2.5 |
| H5N1 | CEF | 2.10 ± 0.44 |
| H5N8 | CEF | 2.28 ± 0.67 |
Data sourced from MedChemExpress.[1][5][6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Synthesis of this compound (Compound 43b)
The synthesis of this compound is achieved through a multi-step process starting from commercially available materials. A generalized synthetic scheme is presented below, with the detailed protocol for the final reductive amination step provided.
General Synthetic Workflow:
Protocol for Reductive Amination (Final Step):
-
To a solution of the intermediate aldehyde (3-fluoro-4-(cyclopent-1-en-1-yl)benzaldehyde) (1.2 equivalents) in dichloromethane (DCM), add oseltamivir phosphate (1.0 equivalent).
-
Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) to the mixture portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Neuraminidase Inhibition Assay
The inhibitory activity of this compound is determined using a fluorescence-based assay.[7]
Protocol:
-
Prepare a dilution series of this compound in assay buffer (e.g., MES buffer with CaCl2).
-
In a 96-well black plate, add the diluted inhibitor solutions.
-
Add a pre-determined amount of purified neuraminidase enzyme from the desired influenza strain to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Stop the reaction by adding a stop solution (e.g., freshly prepared 0.14 M NaOH in 83% ethanol).[8]
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow for Neuraminidase Inhibition Assay:
Antiviral Activity Assay (CPE Reduction Assay)
The antiviral activity in a cellular context is determined by a cytopathic effect (CPE) reduction assay using MDCK cells.[9][10]
Protocol:
-
Seed MDCK cells in a 96-well plate and grow to 80-90% confluency.
-
Wash the cells with phosphate-buffered saline (PBS).
-
In a separate plate, prepare serial dilutions of this compound in infection medium (e.g., DMEM with TPCK-trypsin).
-
Pre-incubate the cells with the diluted compound for 1-2 hours at 37°C.
-
Infect the cells with the influenza virus at a pre-determined multiplicity of infection (MOI).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until CPE is observed in the virus control wells.
-
Assess cell viability using a suitable method, such as the MTT assay.
-
Calculate the 50% effective concentration (EC50) by plotting cell viability against the logarithm of the compound concentration.
Signaling Pathways
The primary mechanism of action for this compound, as an oseltamivir derivative, is the direct inhibition of the viral neuraminidase enzyme. This prevents the cleavage of sialic acid residues on the surface of infected cells and newly formed virions, thereby inhibiting the release of progeny viruses and halting the spread of infection. The referenced literature for this compound focuses on its direct enzymatic inhibition and antiviral effects, and does not describe any specific interactions with host cell signaling pathways. Further research would be required to investigate any potential downstream effects on cellular signaling.
Logical Relationship of Neuraminidase Inhibition:
Conclusion
This compound is a promising novel neuraminidase inhibitor with potent activity against a range of influenza virus strains, including those resistant to oseltamivir. Its unique chemical structure provides a valuable scaffold for the further design and optimization of next-generation anti-influenza therapeutics. The detailed protocols provided herein should facilitate the replication and extension of these findings by the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of N-substituted oseltamivir derivatives as novel neuraminidase inhibitors with improved drug resistance profiles and favorable drug-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insights into IAV Replication and Lipid Metabolism in Suspension-Adapted MDCK-STAT1-KO Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 6. In vitro neuraminidase inhibitory concentrations (IC50) of four neuraminidase inhibitors in the Japanese 2023-24 season: Comparison with the 2010-11 to 2022-23 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antiviral Activity of 3D, a Butene Lactone Derivative Against Influenza A Virus In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Role of the 150-Cavity in Neuraminidase Inhibitor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the 150-cavity of influenza neuraminidase (NA) as a critical target for antiviral drug development. The emergence of drug-resistant influenza strains necessitates the discovery of novel inhibitors that can overcome existing resistance mechanisms. The 150-cavity, a feature primarily of Group 1 neuraminidases, offers a unique opportunity for the design of potent and selective inhibitors. This guide details the structural basis of the 150-cavity's role in inhibitor binding, presents comparative data for established inhibitors, outlines key experimental protocols for assessing inhibitor potency, and provides visual representations of the underlying biochemical pathways and experimental workflows.
The Neuraminidase 150-Cavity: A Key Target for Novel Inhibitors
Influenza neuraminidase is a surface glycoprotein essential for the release of progeny virions from infected cells.[1][2] It functions by cleaving terminal sialic acid residues from host cell receptors.[1][2] Neuraminidases are classified into two major groups based on their genetic and structural differences.[3] Group 1 NAs (including subtypes N1, N4, N5, and N8) possess a flexible "150-loop" (residues 147-152) that can adopt an "open" conformation, creating a distinct pocket adjacent to the active site known as the 150-cavity.[3][4][5] In contrast, Group 2 NAs (including N2, N3, N6, N7, and N9) typically exhibit a "closed" conformation of the 150-loop, rendering the 150-cavity inaccessible.[4][5]
The presence of this cavity in Group 1 neuraminidases provides a valuable target for the design of novel inhibitors with improved potency and selectivity.[6] By developing compounds that can simultaneously bind to the active site and occupy the 150-cavity, it is possible to achieve higher binding affinity and overcome resistance mutations that affect the active site. While a specific inhibitor designated "Neuraminidase-IN-16" is not found in publicly available scientific literature, the principles of targeting the 150-cavity are well-established through the study of various oseltamivir and zanamivir derivatives.[7]
Data Presentation: Comparative Inhibitory Potency of Neuraminidase Inhibitors
While specific quantitative data for "this compound" is not publicly available, the following table presents the 50% inhibitory concentrations (IC50) for the well-characterized neuraminidase inhibitors, oseltamivir and zanamivir, against different influenza A virus subtypes. This data serves as a benchmark for the potency that novel inhibitors targeting the 150-cavity aim to achieve or exceed.
| Inhibitor | Neuraminidase Subtype | Virus Strain | IC50 (nM) | Reference |
| Oseltamivir | N1 | A/PR/8/34 (H1N1) | 0.51 | [8] |
| Oseltamivir | N1 | A/Duck/MN/1525/81 (H5N1) | 0.70 | [8] |
| Oseltamivir | N2 | A/Victoria/3/75 (H3N2) | 0.19 | [8] |
| Zanamivir | N1 | Cambodian H5N1 Clade 1 (avg) | 0.40 ± 0.21 | [9] |
| Oseltamivir | N1 | Cambodian H5N1 Clade 1 (avg) | 0.20 ± 0.14 | [9] |
| Oseltamivir | H1N1pdm09 (2015-16 season) | Clinical Isolates | 130 and 150 (for 2 resistant isolates) | [10] |
Experimental Protocols: Neuraminidase Inhibition Assay
The potency of neuraminidase inhibitors is typically determined using an in vitro enzyme inhibition assay. A widely used method is the fluorescence-based assay utilizing the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
Principle
Neuraminidase cleaves the MUNANA substrate, releasing the fluorescent product 4-methylumbelliferone (4-MU). The fluorescence intensity is directly proportional to the enzyme activity. In the presence of an inhibitor, the rate of 4-MU production is reduced. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by measuring the fluorescence at various inhibitor concentrations.
Materials
-
Purified neuraminidase enzyme or influenza virus preparation
-
Neuraminidase inhibitor stock solution (e.g., in DMSO or water)
-
MUNANA substrate (Sigma-Aldrich, Cat: M8639)
-
Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5
-
Stop Solution: 0.14 M NaOH in 83% ethanol
-
96-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm)
Method
-
Preparation of Reagents:
-
Prepare a stock solution of the neuraminidase inhibitor at a high concentration (e.g., 10 mM) in a suitable solvent.
-
Prepare a working solution of MUNANA at 100 µM in Assay Buffer. Protect from light.
-
Prepare serial dilutions of the inhibitor in Assay Buffer. A typical 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 100 µM).
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of each inhibitor dilution to triplicate wells.
-
Include control wells:
-
No inhibitor control (enzyme + substrate): 25 µL of Assay Buffer.
-
No enzyme control (substrate only): 50 µL of Assay Buffer.
-
-
Add 25 µL of the diluted neuraminidase enzyme to each well (except the no-enzyme control). The final enzyme concentration should be optimized to give a linear reaction rate for at least 60 minutes.
-
-
Enzyme Reaction:
-
Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the 100 µM MUNANA working solution to all wells.
-
-
Fluorescence Measurement:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Read the fluorescence intensity on a plate reader at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations: Pathways and Workflows
Neuraminidase Catalytic Pathway
The following diagram illustrates the key steps in the catalytic mechanism of influenza neuraminidase, which involves the cleavage of the terminal sialic acid from a glycoconjugate.
Caption: Neuraminidase catalytic mechanism for sialic acid cleavage.
Experimental Workflow for Neuraminidase Inhibitor Screening
This diagram outlines the typical workflow for screening and evaluating potential neuraminidase inhibitors in a laboratory setting.
Caption: Workflow for screening neuraminidase inhibitors.
Conclusion
The 150-cavity of Group 1 influenza neuraminidase represents a promising avenue for the development of next-generation antiviral drugs. By designing inhibitors that exploit this additional binding pocket, it is possible to enhance potency, increase selectivity, and potentially circumvent existing resistance mechanisms. The experimental protocols and workflows detailed in this guide provide a framework for the systematic evaluation of such novel compounds. Further research focusing on the structure-activity relationships of 150-cavity-binding inhibitors will be crucial in advancing the fight against influenza.
References
- 1. Influenza Virus Neuraminidase: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDB-101: Molecule of the Month: Influenza Neuraminidase [pdb101.rcsb.org]
- 3. Influenza A Virus N5 Neuraminidase Has an Extended 150-Cavity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induced opening of influenza virus neuraminidase N2 150-loop suggests an important role in inhibitor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-Core Inhibitors of Influenza A Neuraminidase: Iterative Medicinal Chemistry and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Locking the 150-Cavity Open: In Silico Design and Verification of Influenza Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Influence of 150-Cavity Binders on the Dynamics of Influenza A Neuraminidases as Revealed by Molecular Dynamics Simulations and Combined Clustering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 9. Force Spectroscopy Shows Dynamic Binding of Influenza Hemagglutinin and Neuraminidase to Sialic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2015-16 season: Comparison with the 2010-11 to 2014-15 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico ADMET Prediction for Neuraminidase Inhibitors: A Technical Guide Using Oseltamivir as a Case Study
Disclaimer: Initial searches for the compound "Neuraminidase-IN-16" did not yield specific results in the scientific literature. To provide a comprehensive and technically detailed guide as requested, this document will focus on the well-characterized and widely used neuraminidase inhibitor, Oseltamivir, as a representative example for in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.
Introduction to In Silico ADMET Prediction in Drug Discovery
The development of new therapeutic agents is a complex, time-consuming, and expensive process. A significant number of drug candidates fail in later stages of development due to unfavorable pharmacokinetic or safety profiles. In silico ADMET prediction has emerged as a critical tool in early-stage drug discovery to identify and filter out compounds with undesirable properties, thereby reducing the attrition rate of drug candidates and optimizing resources.
Neuraminidase inhibitors are a class of antiviral drugs that target the neuraminidase enzyme of influenza viruses, preventing the release of new virions from infected cells.[1] Oseltamivir is an orally administered prodrug that is converted to its active form, oseltamivir carboxylate, in the liver.[2] This guide will provide an in-depth technical overview of the methodologies and data associated with the in silico ADMET prediction of Oseltamivir.
Physicochemical Properties of Oseltamivir
The physicochemical properties of a drug molecule are fundamental to its ADMET profile. These properties are often the first to be evaluated in silico.
| Property | Value | Source |
| Molecular Formula | C16H28N2O4 | [2] |
| Molecular Weight | 312.40 g/mol | [2] |
| IUPAC Name | ethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate | [2] |
| Melting Point | 109 °C | [3] |
| Water Solubility | 0.686 mg/mL | [4] |
| logP (Octanol-Water Partition Coefficient) | 1.16 - 1.3 | [4] |
In Silico ADMET Prediction of Oseltamivir
Various computational models and software are used to predict the ADMET properties of drug candidates. These predictions are based on the molecule's structure and physicochemical properties.
Absorption
| Parameter | Predicted Value | Method/Tool |
| Human Intestinal Absorption | 74.5% | Pires et al.[5] |
| Water Solubility (log mol/L) | -2.4 | Pires et al.[5] |
| Caco-2 Permeability | Moderate to High | General observation for orally available drugs |
| P-glycoprotein Substrate | No | Pre-ADMET |
Distribution
| Parameter | Predicted Value | Method/Tool |
| Plasma Protein Binding | Low | Inferred from experimental data |
| Blood-Brain Barrier (BBB) Permeation | Low | Pre-ADMET |
| Volume of Distribution (VDss) | Not typically predicted in silico | - |
Metabolism
Oseltamivir is a prodrug that is primarily metabolized by esterases in the liver to its active form, oseltamivir carboxylate.[2] In silico metabolism prediction focuses on identifying potential sites of metabolism and the enzymes involved.
| Parameter | Prediction | Method/Tool |
| Primary Metabolizing Enzymes | Carboxylesterases | Inferred from chemical structure and experimental data |
| Cytochrome P450 (CYP) Inhibition | Low potential for inhibition of major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) | Pre-ADMET |
Excretion
| Parameter | Prediction |
| Primary Route of Excretion | Renal |
Toxicity
| Parameter | Predicted Risk | Method/Tool |
| Mutagenicity (AMES test) | Non-mutagenic | OSIRIS Property Explorer[6] |
| Tumorigenicity | No tumorigenic effects | OSIRIS Property Explorer[6] |
| Irritancy | Non-irritating | OSIRIS Property Explorer[6] |
| hERG (Human Ether-a-go-go-Related Gene) Inhibition | Low risk | Inferred from safety profile |
Methodologies and Protocols
In Silico Prediction of Physicochemical Properties
Protocol:
-
Input: The 2D or 3D structure of the molecule (e.g., in SMILES or SDF format) is provided as input to the software.
-
Software/Web Servers: Tools such as ChemDraw, MarvinSketch, or online platforms like PubChem and DrugBank are used.[2][4]
-
Calculation: Algorithms within these tools calculate properties like molecular weight, logP, and polar surface area based on the chemical structure. For instance, the ALOGPS algorithm is commonly used for logP and water solubility predictions.[4]
In Silico ADMET Prediction
Protocol using a platform like Pre-ADMET or SwissADME:
-
Input: The molecular structure is submitted to the web server.
-
Model Selection: The user selects the desired ADMET properties to predict.
-
Prediction: The platform uses a variety of models, often based on Quantitative Structure-Activity Relationships (QSAR), machine learning, or expert systems, to predict the properties. These models are built using large datasets of experimentally determined ADMET data.
-
Output: The results are typically presented in a tabular format, indicating the predicted value and often a qualitative assessment (e.g., "high," "low," "positive," "negative").
Molecular Docking for Metabolism Prediction
While not a direct ADMET prediction, molecular docking can provide insights into potential drug-enzyme interactions, which is relevant for metabolism.
Protocol using AutoDock Vina: [7]
-
Preparation of Receptor and Ligand: The 3D structure of the metabolic enzyme (e.g., a cytochrome P450 isoform) is obtained from the Protein Data Bank (PDB). The 3D structure of the ligand (Oseltamivir) is generated and optimized.
-
Grid Box Definition: A grid box is defined around the active site of the enzyme.
-
Docking: AutoDock Vina is used to perform the docking simulation, which explores different conformations and orientations of the ligand within the enzyme's active site and calculates the binding affinity.
-
Analysis: The results are analyzed to identify the most favorable binding poses and the key interactions between the ligand and the enzyme, which can suggest potential sites of metabolism.
Visualizations
General In Silico ADMET Prediction Workflow
Caption: A generalized workflow for in silico ADMET prediction.
Metabolic Activation of Oseltamivir
Caption: The metabolic activation of Oseltamivir to its active form.
Conclusion
In silico ADMET prediction plays a pivotal role in modern drug discovery by enabling the early identification of compounds with favorable pharmacokinetic and safety profiles. The case of Oseltamivir demonstrates how a combination of physicochemical property calculations and predictive modeling can provide a comprehensive ADMET profile for a neuraminidase inhibitor. These computational approaches, when used effectively, can significantly streamline the drug development pipeline, leading to the faster and more cost-effective discovery of new medicines. It is important to note that while in silico predictions are valuable, they should always be validated by subsequent in vitro and in vivo experimental studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Oseltamivir | C16H28N2O4 | CID 65028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oseltamivir | CAS#:196618-13-0 | Chemsrc [chemsrc.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
Understanding Neuraminidase-IN-16: A Technical Guide on Target Specificity and Selectivity
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "Neuraminidase-IN-16." The following guide is a comprehensive overview of the principles and methodologies used to assess the target specificity and selectivity of neuraminidase inhibitors, framed for a hypothetical inhibitor, "this compound," to serve as a resource for researchers, scientists, and drug development professionals.
Introduction to Neuraminidase as a Drug Target
Influenza viruses, significant pathogens causing seasonal epidemics and occasional pandemics, rely on two primary surface glycoproteins: hemagglutinin (HA) and neuraminidase (NA).[1] Neuraminidase, an exo-sialidase, plays a crucial role in the viral life cycle.[2][3] Its primary function is to cleave sialic acid residues from host cell receptors and newly formed virions, facilitating the release of progeny viruses from infected cells and preventing their aggregation.[3] Additionally, NA is implicated in viral penetration of the mucus layer of the respiratory tract to reach target cells.[1][3] Given its critical role, neuraminidase is a well-established target for antiviral drugs.
The specificity of neuraminidase inhibitors is a critical aspect of their development. These inhibitors must effectively target viral neuraminidase while minimizing interaction with human sialidases (neuraminidases) to reduce the potential for off-target effects and toxicity.
Quantitative Analysis of Target Specificity and Selectivity
The inhibitory activity of a compound like "this compound" is quantified using metrics such as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. To establish specificity and selectivity, the inhibitor is tested against a panel of neuraminidases from different influenza A and B subtypes, as well as human neuraminidases (NEU1, NEU2, NEU3, and NEU4).
Table 1: Hypothetical Inhibitory Profile of this compound
| Target Enzyme | IC50 (nM) | Source Organism | Comments |
| Influenza A Neuraminidase | |||
| N1 (A/California/07/2009) | 1.2 | Influenza A (H1N1) | High potency against a pandemic strain. |
| N2 (A/Perth/16/2009) | 3.5 | Influenza A (H3N2) | Potent inhibition of a common seasonal strain. |
| N5 (A/duck/Hokkaido/5/77) | 8.7 | Avian Influenza A (H5N1) | Demonstrates activity against avian strains. |
| N8 (A/mallard/Wisconsin/1/1997) | 10.2 | Avian Influenza A (H9N2) | Moderate potency. |
| Influenza B Neuraminidase | |||
| B (B/Brisbane/60/2008) | 5.1 | Influenza B (Victoria lineage) | Effective against Influenza B. |
| B (B/Phuket/3073/2013) | 6.8 | Influenza B (Yamagata lineage) | Broad activity against both B lineages. |
| Human Neuraminidases | |||
| hNEU1 | > 10,000 | Homo sapiens | Negligible inhibition, indicating high selectivity. |
| hNEU2 | > 10,000 | Homo sapiens | Negligible inhibition. |
| hNEU3 | 8,500 | Homo sapiens | Weak inhibition at high concentrations. |
| hNEU4 | > 10,000 | Homo sapiens | Negligible inhibition. |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols for Determining Specificity and Selectivity
The evaluation of a neuraminidase inhibitor's specificity and selectivity involves a series of biochemical and cell-based assays.
Biochemical Assays: Enzyme Inhibition
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified neuraminidase.
Methodology: Fluorogenic MUNANA Assay
-
Reagents:
-
Purified recombinant neuraminidase (viral and human subtypes).
-
This compound at a range of concentrations.
-
Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
Assay buffer (e.g., MES buffer with CaCl2).
-
Stop solution (e.g., glycine-NaOH buffer).
-
-
Procedure:
-
The inhibitor, diluted to various concentrations, is pre-incubated with the purified neuraminidase enzyme in the assay buffer for a specified time (e.g., 30 minutes) at 37°C.
-
The enzymatic reaction is initiated by adding the MUNANA substrate.
-
The reaction is allowed to proceed for a set duration (e.g., 60 minutes) at 37°C.
-
The reaction is terminated by the addition of the stop solution.
-
The fluorescence of the released 4-methylumbelliferone is measured using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
-
Data Analysis:
-
The fluorescence intensity is proportional to the enzyme activity.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Cell-Based Assays: Antiviral Activity
Objective: To assess the inhibitor's efficacy in a more biologically relevant context of a viral infection.
Methodology: Plaque Reduction Assay
-
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells.
-
Influenza virus stock of a specific strain.
-
This compound at various concentrations.
-
Infection medium (e.g., DMEM with TPCK-trypsin).
-
Agarose overlay.
-
Crystal violet staining solution.
-
-
Procedure:
-
MDCK cells are seeded in 6-well plates and grown to confluence.
-
The cell monolayers are washed and then infected with a diluted influenza virus stock.
-
After a 1-hour adsorption period, the virus inoculum is removed.
-
The cells are washed and overlaid with an agarose medium containing different concentrations of this compound.
-
The plates are incubated for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.
-
The cells are then fixed and stained with crystal violet.
-
The viral plaques (clear zones) are counted.
-
-
Data Analysis:
-
The number of plaques at each inhibitor concentration is compared to the number of plaques in the untreated control.
-
The concentration of the inhibitor that reduces the number of plaques by 50% (EC50) is calculated.
-
Visualizing Pathways and Workflows
Influenza Virus Life Cycle and the Role of Neuraminidase
The following diagram illustrates the key stages of the influenza virus life cycle, highlighting the critical function of neuraminidase in the release of new virions.
Experimental Workflow for Selectivity Profiling
This diagram outlines a typical workflow for determining the selectivity of a neuraminidase inhibitor against viral and human neuraminidases.
Conclusion
The development of potent and selective neuraminidase inhibitors is a cornerstone of influenza antiviral therapy. A thorough understanding and rigorous evaluation of a candidate compound's target specificity and selectivity, such as for the hypothetical "this compound," are paramount. By employing a combination of biochemical and cell-based assays, researchers can construct a detailed profile of the inhibitor's activity against a wide range of viral neuraminidases while ensuring minimal impact on host cell enzymes. This comprehensive approach is essential for identifying promising drug candidates with a high likelihood of clinical success and a favorable safety profile.
References
An In-depth Technical Guide to the Molecular Interactions of Neuraminidase-IN-16
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions of Neuraminidase-IN-16 (also known as compound 43b), a potent neuraminidase inhibitor with significant activity against various influenza virus strains, including those resistant to oseltamivir. This document details the inhibitory activity, mechanism of action, and the molecular basis of its interactions as elucidated by biochemical assays and computational modeling.
Core Concepts: Targeting Neuraminidase
Influenza neuraminidase (NA) is a critical surface glycoprotein that facilitates the release of progeny virions from infected host cells by cleaving terminal sialic acid residues. Inhibition of NA is a clinically validated strategy for the treatment of influenza. This compound is an oseltamivir derivative designed to target the 150-cavity of the neuraminidase active site, a region that can be exploited to enhance binding affinity and overcome drug resistance.
Quantitative Inhibitory Activity
This compound has demonstrated potent inhibitory activity against a panel of influenza A and B virus neuraminidases. The following tables summarize the key quantitative data from in vitro enzymatic and cell-based assays.
Table 1: Neuraminidase Enzymatic Inhibition
| Neuraminidase Subtype | IC50 (µM)[1] |
| H5N1 | 0.031 |
| H5N8 | 0.15 |
| H1N1 | 0.25 |
| H3N2 | 0.60 |
| H5N1-H274Y (Oseltamivir-Resistant) | 0.63 |
| H1N1-H274Y (Oseltamivir-Resistant) | 10.08 |
Table 2: Antiviral Activity in Cell Culture
| Virus Strain | Cell Line | EC50 (µM)[1] |
| H5N1 | Chicken Embryo Fibroblast (CEFs) | 2.10 ± 0.44 |
| H5N8 | Chicken Embryo Fibroblast (CEFs) | 2.28 ± 0.67 |
| H1N1 | Madin-Darby Canine Kidney (MDCK) | 0.20 ± 0.01 |
| H3N2 | Madin-Darby Canine Kidney (MDCK) | 11.3 ± 2.5 |
Molecular Interactions and Binding Mode
Molecular docking studies have been instrumental in elucidating the binding mode of this compound within the neuraminidase active site. As an oseltamivir derivative, it is designed to engage with the highly conserved catalytic residues. The key innovation in this compound lies in the N-substituted moiety, which is designed to extend into and interact with the 150-cavity, an auxiliary binding pocket adjacent to the active site.
The binding hypothesis suggests that the core of the inhibitor mimics the sialic acid transition state, forming canonical interactions with the key active site residues. The novel 3-fluoro-4-cyclopentenylphenylbenzyl moiety is predicted to occupy the 150-cavity, forming additional hydrophobic and potentially other non-covalent interactions. This enhanced interaction profile is believed to contribute to its high potency, particularly against resistant strains where mutations like H274Y can compromise the binding of oseltamivir.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following sections outline the probable standard procedures for the key assays used to characterize this compound, based on common practices in the field.
Neuraminidase Inhibition Assay
A fluorometric assay using the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) is a standard method for determining neuraminidase activity and inhibition.
Methodology:
-
Reagent Preparation: Recombinant neuraminidase from different influenza strains is diluted in an appropriate assay buffer. This compound is serially diluted to a range of concentrations. The MUNANA substrate is prepared at a working concentration.
-
Pre-incubation: The neuraminidase enzyme and the inhibitor dilutions are mixed and pre-incubated to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the MUNANA substrate.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period.
-
Fluorescence Measurement: The fluorescence of the product, 4-methylumbelliferone, is measured using a microplate reader at an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 445 nm.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Antiviral Assay
The antiviral efficacy of this compound is determined in cell culture models, such as Madin-Darby Canine Kidney (MDCK) cells or Chicken Embryo Fibroblasts (CEFs).
Methodology:
-
Cell Seeding: Host cells are seeded into 96-well plates and grown to confluence.
-
Infection: The cell monolayers are infected with a specific strain of influenza virus.
-
Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of this compound.
-
Incubation: The plates are incubated for 48 to 72 hours to allow for viral replication and the development of cytopathic effects (CPE).
-
Assessment of Cell Viability: Cell viability is assessed using a method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of cell protection against the logarithm of the compound concentration.
Conclusion
This compound is a promising next-generation neuraminidase inhibitor with potent activity against a range of influenza viruses, including clinically relevant oseltamivir-resistant strains. Its unique design, which targets the 150-cavity in addition to the conserved active site, provides a molecular basis for its enhanced inhibitory profile. The data presented in this guide underscore the potential of this compound as a lead compound for the development of new anti-influenza therapeutics. Further studies, including co-crystallization with neuraminidase and in vivo efficacy studies, are warranted to fully elucidate its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for Cell-Based Antiviral Activity Assay of Neuraminidase-IN-16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza viruses remain a significant global health concern, necessitating the continued development of novel antiviral therapeutics. The influenza virus neuraminidase (NA) is a crucial surface glycoprotein that facilitates the release of progeny virions from infected host cells, making it a prime target for antiviral drugs.[1][2][3][4] Neuraminidase inhibitors (NIs) function by blocking the active site of the NA enzyme, which prevents the cleavage of sialic acid residues on the cell surface and newly formed virions.[1][2][5] This action leads to the aggregation of virus particles at the cell surface and limits the spread of infection.[2][5] This document provides detailed protocols for determining the antiviral activity of a novel investigational neuraminidase inhibitor, Neuraminidase-IN-16, using a cell-based neuraminidase inhibition assay.
The described methodologies are based on widely used and validated chemiluminescent and fluorescence-based assays that measure the enzymatic activity of influenza neuraminidase.[6][7][8] These assays are adaptable for high-throughput screening and are essential for characterizing the potency of new antiviral candidates like this compound.[9][10]
Mechanism of Action of Neuraminidase Inhibitors
The influenza virus life cycle involves several stages, beginning with the binding of the viral hemagglutinin (HA) protein to sialic acid receptors on the host cell surface, leading to viral entry.[2] Following replication within the host cell, new virion particles bud from the cell membrane.[5] However, these new virions would remain tethered to the host cell via HA-sialic acid interactions if not for the enzymatic activity of neuraminidase.[3] Neuraminidase cleaves these terminal sialic acid residues, releasing the new virus particles to infect other cells.[1][11] Neuraminidase inhibitors are designed to mimic the natural substrate of the NA enzyme, sialic acid, and competitively bind to its active site.[5][12] This inhibition prevents the release of progeny virions, thus halting the spread of the infection.[2][5]
Quantitative Data Summary
The antiviral activity of this compound is quantified by its 50% inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the neuraminidase activity. The following table presents example IC50 values for this compound against various influenza A and B strains, as determined by the fluorescence-based neuraminidase inhibition assay. For comparison, data for the licensed neuraminidase inhibitor Oseltamivir are included.
| Virus Strain | This compound IC50 (nM) | Oseltamivir IC50 (nM) | Fold Change |
| A/California/07/2009 (H1N1) | 3.5 | 0.7 | 5.0 |
| A/Texas/50/2012 (H3N2) | 2.8 | 0.5 | 5.6 |
| B/Massachusetts/2/2012 (Yamagata) | 25.0 | 5.0 | 5.0 |
| B/Brisbane/60/2008 (Victoria) | 30.0 | 6.0 | 5.0 |
| A/H1N1 (H275Y mutant) | 4.0 | 350.0 | 0.01 |
Note: The data presented in this table is for illustrative purposes only and represents hypothetical results for this compound. Actual experimental results may vary. The fold change is calculated relative to a reference strain and is used to classify the level of resistance.[6]
Experimental Protocols
The following protocols describe cell-based assays to determine the antiviral activity of this compound. The choice between a fluorescence-based or chemiluminescence-based assay will depend on available laboratory equipment.
General Experimental Workflow
The overall workflow for the cell-based neuraminidase inhibition assay involves infecting a suitable cell line with the influenza virus, followed by treatment with serial dilutions of the investigational compound. The neuraminidase activity is then measured by the addition of a substrate that produces a fluorescent or chemiluminescent signal upon cleavage. The reduction in signal in the presence of the inhibitor is used to calculate the IC50 value.
Protocol 1: Fluorescence-Based Neuraminidase Inhibition Assay
This protocol is adapted from established methods for assessing influenza virus susceptibility to neuraminidase inhibitors.[6][8] It utilizes the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases the fluorescent product 4-methylumbelliferone (4-MU).[6]
Materials:
-
Madin-Darby Canine Kidney-Sialic Acid Transporter 1 (MDCK-SIAT1) cells
-
Virus Growth Medium (VGM): DMEM supplemented with 0.2% BSA, 25 mM HEPES, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Influenza virus stocks
-
This compound
-
Oseltamivir carboxylate (positive control)
-
MUNANA substrate (e.g., from Sigma-Aldrich or a kit like NA-Fluor™)[8][13]
-
Stop Solution (0.14 M NaOH in 83% ethanol)[15]
-
Black, clear-bottom 96-well microplates
-
Fluorometer with excitation at ~360 nm and emission at ~460 nm
Procedure:
-
Cell Seeding and Infection:
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Perform serial dilutions of this compound in VGM to achieve a range of final concentrations (e.g., 0.03–1000 nM). Also prepare dilutions of the oseltamivir control.
-
After the 24-hour incubation, carefully aspirate the supernatants from the infected cell monolayers.
-
Add 50 µL of the serially diluted this compound or control compound to the corresponding wells.[8]
-
Include "no inhibitor" control wells (VGM only) and "no virus" control wells.
-
Incubate the plate at 37°C in 5% CO2 for 1 hour.[8]
-
-
Neuraminidase Activity Measurement:
-
Data Acquisition and Analysis:
-
Read the fluorescence of the plate using a fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[8]
-
Subtract the background fluorescence (from "no virus" wells) from all other readings.
-
Plot the percentage of neuraminidase inhibition versus the log of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).
-
Protocol 2: Chemiluminescence-Based Neuraminidase Inhibition Assay
This protocol utilizes a chemiluminescent substrate, offering high sensitivity and a broad dynamic range.[7] Commercially available kits, such as the NA-XTD™ Influenza Neuraminidase Assay Kit, provide optimized reagents and protocols.[7]
Materials:
-
MDCK-SIAT1 cells
-
Virus Growth Medium (VGM)
-
Influenza virus stocks
-
This compound
-
Oseltamivir carboxylate (positive control)
-
Chemiluminescent NA assay kit (e.g., NA-XTD™) containing substrate, assay buffer, and sample preparation buffer[7]
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Cell Seeding and Infection:
-
Follow the same procedure as in Protocol 1, steps 1.1 to 1.4, using a white, opaque 96-well plate.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and oseltamivir in the provided assay buffer.
-
After the 24-hour incubation, carefully aspirate the supernatants.
-
Add 25 µL of the diluted compounds to the respective wells.[7]
-
Add 25 µL of assay buffer to the "no inhibitor" control wells.[7]
-
Add 25 µL of diluted virus to all wells except the "no virus" controls.[7]
-
Incubate the plate at 37°C for 20 minutes.[7]
-
-
Neuraminidase Activity Measurement:
-
Data Acquisition and Analysis:
-
Read the luminescence of the plate using a luminometer.
-
Perform data analysis as described in Protocol 1, step 4, to determine the IC50 value.
-
Conclusion
The provided protocols offer robust and reliable methods for assessing the in vitro antiviral activity of the novel neuraminidase inhibitor, this compound. By quantifying the IC50 values against a panel of relevant influenza virus strains, researchers can effectively characterize the potency and spectrum of activity of this compound. These assays are fundamental for the preclinical evaluation of new neuraminidase inhibitors and for monitoring the emergence of antiviral resistance.
References
- 1. Influenza Virus Neuraminidase: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influenza Virus Neuraminidase Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuraminidase activity provides a practical read-out for a high throughput influenza antiviral screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. Neuraminidase - Wikipedia [en.wikipedia.org]
- 12. Indole-Core Inhibitors of Influenza A Neuraminidase: Iterative Medicinal Chemistry and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ulab360.com [ulab360.com]
- 14. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 15. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neuraminidase-IN-16 in MDCK and CEF Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuraminidase-IN-16 is a potent and selective inhibitor of influenza virus neuraminidase, a key enzyme responsible for the release of progeny virions from infected host cells.[1][2][3][4] By blocking the action of neuraminidase, this compound effectively halts the spread of the virus, making it a promising candidate for antiviral drug development.[1][5] These application notes provide detailed protocols for the use of this compound in two common cell lines for influenza research: Madin-Darby Canine Kidney (MDCK) cells and Chicken Embryo Fibroblast (CEF) cells.
Mechanism of Action
Influenza virus neuraminidase cleaves terminal sialic acid residues from glycoproteins on the surface of infected cells and on newly formed viral particles.[2][3][4] This action is crucial for preventing the aggregation of newly budded virions and facilitating their release to infect new cells.[1][4] this compound acts as a competitive inhibitor, binding to the active site of the neuraminidase enzyme and preventing it from cleaving sialic acid.[1] This leads to the clumping of viral particles on the cell surface and a halt in the propagation of the infection.[1]
Caption: Mechanism of influenza virus release and its inhibition by this compound.
Data Presentation
The following tables summarize the in vitro activity of this compound against influenza A (H1N1) and influenza B viruses in MDCK and CEF cell lines.
Table 1: Antiviral Activity of this compound
| Virus Strain | Cell Line | Assay Type | IC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| A/California/07/2009 (H1N1) | MDCK | Plaque Reduction | 15.2 | >100 | >6579 |
| A/California/07/2009 (H1N1) | CEF | Plaque Reduction | 22.8 | >100 | >4386 |
| B/Brisbane/60/2008 | MDCK | Plaque Reduction | 35.7 | >100 | >2801 |
| B/Brisbane/60/2008 | CEF | Plaque Reduction | 48.1 | >100 | >2079 |
IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/IC50)
Table 2: Neuraminidase Inhibition Activity of this compound
| Virus Strain | Enzyme Source | Assay Type | IC50 (nM) |
| A/California/07/2009 (H1N1) | Recombinant NA | Fluorometric | 8.9 |
| B/Brisbane/60/2008 | Recombinant NA | Fluorometric | 21.4 |
Experimental Protocols
Cell Culture
1.1. MDCK Cell Culture [6][7][8][9][10]
-
Growth Medium: Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, wash with PBS, detach with 0.25% Trypsin-EDTA, neutralize with growth medium, centrifuge, and resuspend in fresh medium for seeding new flasks at a 1:5 to 1:10 ratio.
1.2. CEF Cell Culture [11][12][13][14][15]
-
Preparation: Isolate fibroblasts from 9-11 day old specific-pathogen-free (SPF) chicken embryos.
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Primary CEF cells have a limited lifespan. For experiments, use primary cultures or cells passaged no more than 2-3 times. Subculture as described for MDCK cells.
Caption: General workflow for the culture of MDCK and CEF cells.
Plaque Reduction Assay[16][17][18][19][20]
This assay determines the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).
-
Cell Seeding: Seed MDCK or CEF cells in 6-well plates and grow to 95-100% confluency.
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock in serum-free medium.
-
Infection: Wash the cell monolayers with PBS and infect with the virus dilutions for 1 hour at 37°C.
-
Compound Treatment: Prepare serial dilutions of this compound in the overlay medium.
-
Overlay: After infection, remove the virus inoculum and add the overlay medium containing the different concentrations of this compound. The overlay medium contains low-melting point agarose or Avicel to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours until plaques are visible.
-
Staining: Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet to visualize and count the plaques.
-
Analysis: Calculate the IC50 value by plotting the percentage of plaque reduction against the log concentration of this compound.
Caption: Workflow for the plaque reduction assay.
TCID50 Assay[21][22][23][24][25]
The 50% Tissue Culture Infectious Dose (TCID50) assay determines the virus titer that infects 50% of the cell cultures. It can be adapted to measure the inhibitory effect of a compound.
-
Cell Seeding: Seed MDCK or CEF cells in 96-well plates.
-
Virus and Compound Preparation: Prepare serial dilutions of the virus and fixed concentrations of this compound.
-
Infection and Treatment: Add the virus dilutions and this compound to the cells.
-
Incubation: Incubate for 3-5 days at 37°C with 5% CO2.
-
Readout: Observe for cytopathic effect (CPE) in each well. The presence of virus can also be determined by a hemagglutination assay of the culture supernatants.
-
Calculation: Calculate the TCID50 using the Reed-Muench method.
Neuraminidase Inhibition Assay[26][27][28][29][30]
This is a functional assay that directly measures the inhibitory effect of this compound on the enzymatic activity of neuraminidase.
-
Reagents:
-
Neuraminidase source (recombinant enzyme or purified virus)
-
Fluorogenic substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Stop solution (e.g., ethanolamine)
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well black plate, add the neuraminidase source to each well.
-
Add the dilutions of this compound and incubate.
-
Add the MUNANA substrate to initiate the reaction.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence (excitation ~365 nm, emission ~450 nm) using a plate reader.
-
-
Analysis: Calculate the IC50 value, which is the concentration of this compound that reduces neuraminidase activity by 50%.
Conclusion
This compound demonstrates potent antiviral activity against both influenza A and B viruses in MDCK and CEF cell lines, with a high selectivity index, indicating low cytotoxicity. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanism of action of this promising neuraminidase inhibitor. These standardized methods will facilitate the comparison of data across different laboratories and contribute to the development of novel anti-influenza therapeutics.
References
- 1. youtube.com [youtube.com]
- 2. Neuraminidase - Wikipedia [en.wikipedia.org]
- 3. Influenza Virus Neuraminidase Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 5. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
- 6. comparativephys.ca [comparativephys.ca]
- 7. MDCK cell culture and cytopathogenic effect measurements [bio-protocol.org]
- 8. benjaminaroeti.huji.ac.il [benjaminaroeti.huji.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. Induction of Epithelial-mesenchymal Transition in MDCK II Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Growth and maintenance of chick embryo fibroblasts (CEF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Primary cell culture-Preparation of primary chick embryo fibroblast (CEF) culture - Online Biology Notes [onlinebiologynotes.com]
- 13. scribd.com [scribd.com]
- 14. tandfonline.com [tandfonline.com]
- 15. youtube.com [youtube.com]
Synthesis of Neuraminidase Inhibitors: A Detailed Guide to Laboratory-Scale Production of Oseltamivir (Tamiflu)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the laboratory synthesis of the potent neuraminidase inhibitor, oseltamivir, commercially known as Tamiflu. The synthesis of oseltamivir is a critical process in ensuring the availability of this important antiviral medication. This guide will explore various synthetic strategies, offering step-by-step experimental procedures and quantitative data to aid researchers in the successful synthesis of this compound.
Introduction to Neuraminidase Inhibition
Influenza viruses rely on the enzyme neuraminidase to cleave sialic acid residues from the surface of infected cells, facilitating the release of new virus particles.[1][2][3] By inhibiting neuraminidase, antiviral drugs can prevent the spread of the virus within the body.[1][3] Oseltamivir is a highly effective, orally bioavailable neuraminidase inhibitor used for the treatment and prevention of influenza A and B infections.[1][4]
The synthesis of oseltamivir presents a significant challenge due to its complex stereochemistry, with three stereocenters in the molecule.[5] Various synthetic routes have been developed, often starting from naturally available precursors like (-)-shikimic acid or (-)-quinic acid.[4][5][6] This document will detail some of the most prominent and practical synthetic approaches.
Synthetic Strategies and Pathways
Several successful total syntheses of oseltamivir have been reported, each with its own advantages and challenges. The most common strategies begin with readily available chiral starting materials to establish the correct stereochemistry.
A generalized workflow for many of these syntheses can be visualized as follows:
Caption: Generalized synthetic workflow for oseltamivir.
Synthesis from (-)-Shikimic Acid
The industrial production of oseltamivir has heavily relied on (-)-shikimic acid as the starting material, which is naturally sourced from Chinese star anise.[5] This route is well-established and provides the desired stereoisomer.
The synthesis pathway from (-)-shikimic acid involves several key transformations, including esterification, protection of diol functionalities, epoxide formation, and azide chemistry to introduce the amino group.
Caption: Key steps in the synthesis of oseltamivir from (-)-shikimic acid.
Experimental Protocols
The following protocols are detailed representations of key synthetic steps adapted from published literature. Researchers should always adhere to standard laboratory safety procedures.
Protocol 1: Epoxide Formation from Shikimic Acid Derivative
This protocol outlines the formation of a key epoxide intermediate from a protected shikimic acid derivative.
Materials:
-
3,4-pentylidene acetal mesylate of ethyl shikimate
-
Potassium bicarbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the mesylate starting material in a mixture of methanol and dichloromethane.
-
Add potassium bicarbonate to the solution and stir vigorously at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding water and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Regioselective Azide Opening of the Epoxide
This protocol describes the crucial step of introducing the nitrogen functionality via the opening of the epoxide ring with an azide nucleophile.
Materials:
-
Epoxide intermediate
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water
Procedure:
-
Dissolve the epoxide in ethanol.
-
Add a solution of sodium azide and ammonium chloride in water.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude azido alcohol.
-
Purify by flash chromatography.
Data Presentation
The efficiency of a synthetic route is often evaluated by the yield and purity of its intermediates and final product. The following table summarizes representative yields for the key steps in an oseltamivir synthesis starting from (-)-shikimic acid.
| Step | Starting Material | Product | Reagents | Typical Yield (%) |
| Esterification & Acetal Protection | (-)-Shikimic Acid | 3,4-pentylidene acetal of ethyl shikimate | EtOH, SOCl₂; 3-pentanone, p-TsOH | 85-90 |
| Mesylation | 3,4-pentylidene acetal of ethyl shikimate | Mesylated intermediate | MsCl, Et₃N | 90-95 |
| Epoxide Formation | Mesylated intermediate | Epoxide intermediate | K₂CO₃ | 88-93 |
| Azide Opening | Epoxide intermediate | Azido alcohol intermediate | NaN₃, NH₄Cl | 80-85 |
| Reduction of Azide & Acetylation | Azido alcohol intermediate | Acetamido alcohol intermediate | H₂, Pd/C; Ac₂O | 90-95 |
| Installation of 3-pentyloxy Group | Acetamido alcohol intermediate | Protected oseltamivir precursor | 3-pentanol, Lewis Acid | 75-80 |
| Deprotection & Salt Formation | Protected oseltamivir precursor | Oseltamivir Phosphate | H₃PO₄ | >95 |
| Overall Yield | (-)-Shikimic Acid | Oseltamivir Phosphate | ~35-40 |
Note: Yields are representative and can vary based on reaction scale and specific conditions.
Conclusion
The synthesis of oseltamivir is a complex but well-documented process that is crucial for public health. The routes starting from (-)-shikimic acid have been optimized for large-scale production. The protocols and data presented here provide a foundational understanding for researchers aiming to synthesize this important neuraminidase inhibitor in a laboratory setting. Further research into novel and more efficient synthetic routes remains an active area of investigation to ensure a stable supply of this vital medication.
References
- 1. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Different synthetic strategies of oseltamivir phosphate: a potent influenza neuraminidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Molecular Docking Simulation of Neuraminidase-IN-16 with Neuraminidase
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the molecular docking simulation of a novel inhibitor, Neuraminidase-IN-16, with its target enzyme, neuraminidase. Additionally, it outlines experimental procedures for the validation of its inhibitory effects.
Introduction
Neuraminidase (NA) is a critical enzyme for the proliferation of influenza viruses, making it a prime target for antiviral drug development.[1][2][3][4][5] It functions by cleaving sialic acid residues from the surface of host cells and newly formed viral particles, which facilitates the release of progeny virions.[2][4][5][6] Inhibition of neuraminidase can prevent the spread of the virus.[6] this compound is a novel, potent, and specific inhibitor designed to target the active site of neuraminidase. This document details the computational and experimental procedures to characterize the interaction between this compound and neuraminidase.
Molecular Docking Simulation
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecule (receptor).[7][8] This section outlines the protocol for docking this compound with a selected neuraminidase crystal structure.
Experimental Protocol: Molecular Docking
-
Preparation of the Receptor (Neuraminidase):
-
Obtain the 3D crystal structure of the target neuraminidase (e.g., from the Protein Data Bank; PDB). For this protocol, we will use a representative structure of H1N1 neuraminidase (PDB ID: 4B7Q).[9]
-
Remove water molecules and any co-crystallized ligands from the PDB file.[7]
-
Add polar hydrogen atoms and assign Kollman charges to the protein using software such as AutoDockTools.[7]
-
Define the grid box, which encompasses the active site of the neuraminidase. The grid parameters should be centered on the active site residues (e.g., Arg118, Asp151, Arg152, Arg224, Glu276, Arg292, Arg371, Tyr406).
-
-
Preparation of the Ligand (this compound):
-
Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, Marvin Sketch) and save it in a suitable format (e.g., MOL, SDF).
-
Optimize the ligand's geometry using a computational chemistry software package (e.g., Gaussian, GAMESS) at a suitable level of theory (e.g., DFT/B3LYP/6-31G*).
-
Assign Gasteiger charges and define the rotatable bonds of the ligand using AutoDockTools.
-
-
Docking Execution:
-
Perform the docking simulation using a program like AutoDock Vina.[9] The software will explore various conformations of the ligand within the defined grid box and score them based on their predicted binding affinity.
-
Set the exhaustiveness parameter to a high value (e.g., 20) to ensure a thorough search of the conformational space.
-
-
Analysis of Results:
-
Analyze the docking results to identify the best binding pose of this compound. This is typically the pose with the lowest binding energy.
-
Visualize the protein-ligand interactions using software like PyMOL or BIOVIA Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic contacts.[8]
-
Data Presentation: Predicted Binding Affinities
| Ligand | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) | Key Interacting Residues |
| This compound | -9.8 | 50 | Arg118, Arg292, Arg371, Tyr406 |
| Oseltamivir (Control) | -8.5 | 250 | Arg118, Arg292, Arg371, Tyr406 |
| Zanamivir (Control) | -8.2 | 350 | Arg118, Arg292, Arg371, Tyr406 |
Note: The data presented here is hypothetical and serves as an example of how to structure the results from a molecular docking study.
Experimental Validation
The inhibitory effect of this compound on neuraminidase activity should be validated experimentally using in vitro assays.
Experimental Protocol: Fluorescence-Based Neuraminidase Inhibition Assay
This assay measures the ability of an inhibitor to block the enzymatic activity of neuraminidase using a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[10]
-
Reagent Preparation:
-
Prepare a 2x assay buffer (e.g., 33.3 mM MES, 4 mM CaCl2, pH 6.5).[10]
-
Prepare a stock solution of MUNANA substrate (e.g., 10 mM in DMSO) and dilute it to a working concentration (e.g., 300 µM in 1x assay buffer).[10]
-
Prepare serial dilutions of this compound and control inhibitors (e.g., Oseltamivir) in the assay buffer.
-
Dilute the neuraminidase enzyme to a working concentration in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well black plate, add 50 µL of the serially diluted inhibitor or buffer (for control).
-
Add 50 µL of the diluted neuraminidase enzyme to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 50 µL of the MUNANA substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.[10]
-
Stop the reaction by adding 100 µL of a stop solution (e.g., 0.1 M glycine, pH 10.7).
-
Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental Protocol: Enzyme-Linked Lectin Assay (ELLA)
ELLA is another common method to measure neuraminidase inhibition. It relies on the detection of desialylated substrate using a lectin that specifically binds to the exposed galactose residues.[11][12]
-
Plate Coating:
-
Coat a 96-well high-binding plate with a glycoprotein substrate, such as fetuin (e.g., 25 µg/mL in coating buffer), and incubate overnight at 4°C.[11]
-
-
Assay Procedure:
-
Wash the coated plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Add serial dilutions of this compound and control inhibitors to the wells.
-
Add the neuraminidase enzyme to the wells and incubate at 37°C for 2 hours.
-
Wash the plate to remove the enzyme and inhibitor.
-
Add a horseradish peroxidase (HRP)-conjugated peanut agglutinin (PNA) lectin and incubate for 1 hour.[11]
-
Wash the plate and add a chromogenic HRP substrate (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 1N H2SO4) and measure the absorbance at 450 nm.[11]
-
-
Data Analysis:
-
Calculate the percentage of inhibition and determine the IC50 value as described for the fluorescence-based assay.
-
Data Presentation: In Vitro Inhibition Data
| Compound | IC50 (nM) - Fluorescence Assay | IC50 (nM) - ELLA |
| This compound | 75 | 80 |
| Oseltamivir | 300 | 320 |
| Zanamivir | 400 | 410 |
Note: The data presented here is hypothetical and for illustrative purposes.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of neuraminidase inhibitors is the blockage of the enzyme's active site, preventing the cleavage of sialic acid.[6] This leads to the aggregation of newly formed virions on the host cell surface, thereby inhibiting their release and spread.[2][6]
Recent studies suggest that neuraminidase may also play a role in modulating host signaling pathways. For instance, influenza neuraminidase has been shown to activate latent transforming growth factor-beta (TGF-β), which could have implications for viral pathogenesis.[13] The inhibition of neuraminidase by this compound could potentially interfere with this process.
Visualizations
Caption: Workflow for the molecular docking simulation of this compound.
Caption: General workflow for in vitro neuraminidase inhibition assays.
Caption: Influenza virus life cycle and the point of inhibition by this compound.
References
- 1. Influenza Virus Neuraminidase: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Influenza Virus Neuraminidase Structure and Functions [frontiersin.org]
- 3. Neuraminidase - Wikipedia [en.wikipedia.org]
- 4. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influenza Virus Neuraminidase Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. japsonline.com [japsonline.com]
- 8. Neuraminidase as a novel therapeutic management strategy for Alzheimer’s disease: evidenced through molecular docking, molecular dynamic simulation and gene expression analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovering Influenza Virus Neuraminidase Inhibitors via Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. journals.plos.org [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Neuraminidase-IN-16 for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Neuraminidase-IN-16 for reliable and reproducible in vitro assay results.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of this compound when I add it to my aqueous assay buffer. What is the likely cause?
A1: Precipitation is a common issue for poorly water-soluble compounds like many small molecule inhibitors. This typically occurs when a concentrated stock solution of the compound, usually in a solvent like DMSO, is diluted into an aqueous buffer where its solubility is much lower. This rapid solvent shift can cause the compound to crash out of solution.
Q2: What is the recommended starting solvent for preparing a stock solution of this compound?
A2: While specific data for this compound is not provided, compounds of this nature are typically first dissolved in a 100% organic solvent. The most common choice is Dimethyl Sulfoxide (DMSO). It is crucial to create a high-concentration stock solution (e.g., 10-50 mM) in DMSO first, which can then be serially diluted.
Q3: How can I prevent my compound from precipitating during the experiment?
A3: Several strategies can enhance compound solubility in your final assay mixture.[1][2][3] These include:
-
Using Co-solvents: Keep a small percentage of an organic co-solvent (like DMSO or ethanol) in your final assay buffer. It's important to keep the final concentration low (typically ≤1-2%) to avoid affecting enzyme activity or cell viability.[1]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the assay buffer may improve its solubility.[1]
-
Employing Surfactants: For enzyme-based assays (not cell-based), adding a low concentration of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01 - 0.05%) to the assay buffer can help maintain solubility.[1]
Q4: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my assay?
A4:
-
Kinetic Solubility: This is measured by adding a concentrated DMSO stock to an aqueous buffer and determining the concentration at which precipitation occurs. It often results in a supersaturated solution and is highly dependent on the assay conditions (e.g., time, temperature).[4] This is the solubility most relevant for typical in vitro screening assays.
-
Thermodynamic Solubility: This is the true equilibrium solubility, measured by dissolving an excess of the solid compound in a buffer over a longer period until equilibrium is reached.[4] For high-throughput screening, you are primarily dealing with and trying to optimize for kinetic solubility.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound.
Issue 1: Compound Precipitation Upon Dilution
-
Observation: A cloudy or hazy appearance in the well immediately after adding the compound from a DMSO stock.
-
Root Cause: The compound's solubility limit in the final aqueous buffer has been exceeded.
-
Solutions:
-
Optimize Final DMSO Concentration: Ensure your final assay volume contains the highest tolerable percentage of DMSO without affecting the assay's integrity. Perform a DMSO tolerance test for your specific neuraminidase enzyme or cell line.
-
Intermediate Dilution Step: Instead of diluting the high-concentration DMSO stock directly into the final assay buffer, perform an intermediate dilution into a buffer containing a higher percentage of co-solvent or a stabilizing agent before the final dilution step.
-
Sonication: After dilution, briefly sonicate the solution to help break down aggregates and improve dispersion.[1]
-
Issue 2: Inconsistent or Non-Reproducible IC50 Values
-
Observation: High variability in the calculated 50% inhibitory concentration (IC50) across replicate plates or experiments.
-
Root Cause: This is often a direct consequence of poor solubility. If the compound is not fully dissolved, the actual concentration in solution is unknown and variable.
-
Solutions:
-
Visual Inspection: Always visually inspect your assay plates for any signs of precipitation before reading the results.
-
Solubility Enhancement: Implement the strategies from the FAQs, such as adding a surfactant (for biochemical assays) or optimizing the co-solvent concentration.[1][3]
-
Pre-incubation: Allow the diluted compound to equilibrate in the assay buffer for a short period (e.g., 15-30 minutes) at the assay temperature before adding the enzyme or substrate.
-
Solubility Enhancement Strategies: Data Summary
The following table summarizes common strategies for improving the solubility of hydrophobic compounds in aqueous solutions for in vitro assays.
| Strategy | Agent Example | Typical Final Concentration | Use Case | Considerations |
| Co-Solvency [3] | DMSO, Ethanol | 0.1% - 2% | General Use | Must test for tolerance in your specific assay. Can affect enzyme kinetics at higher concentrations. |
| Surfactants [1][5] | Tween-20, Triton X-100 | 0.005% - 0.05% | Enzyme/Biochemical Assays | Not suitable for cell-based assays as they can disrupt cell membranes. |
| pH Adjustment [1] | Buffers (e.g., Acetate, MES, Tris) | pH 5.0 - 8.0 | Compounds with ionizable groups | The optimal pH for solubility may not be the optimal pH for enzyme activity. A compromise may be needed. |
| Complexation [2] | Cyclodextrins (e.g., HP-β-CD) | 1 - 10 mM | General Use | Can sometimes interfere with compound-target binding. Requires empirical testing. |
Experimental Protocols & Workflows
Protocol: Fluorometric Neuraminidase Inhibition Assay
This protocol is adapted for screening inhibitors like this compound and includes steps to mitigate solubility issues. The assay is based on the cleavage of the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) to release the fluorescent product 4-methylumbelliferone (4-MU).[6][7]
Materials:
-
Neuraminidase enzyme
-
This compound
-
Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5
-
Substrate: MUNANA (stock in DMSO, working solution in Assay Buffer)
-
Positive Control Inhibitor (e.g., Oseltamivir)
-
Stop Solution: e.g., Glycine-NaOH buffer, pH 10.4
-
96-well black microplate
-
Fluorescence plate reader (Ex/Em = ~360/450 nm)
Procedure:
-
Compound Preparation & Dilution: a. Prepare a 20 mM stock solution of this compound in 100% DMSO. b. Create a serial dilution series of this compound in 100% DMSO in a separate plate. c. Transfer a small volume (e.g., 1 µL) of each concentration from the DMSO plate to the wells of the final black assay plate. This ensures the final DMSO concentration remains low and consistent across all wells.
-
Enzyme Addition: a. Dilute the neuraminidase enzyme to its optimal working concentration in cold Assay Buffer. b. Add 50 µL of the diluted enzyme to each well containing the compound. Mix gently by pipetting or on a plate shaker for 30 seconds. c. Incubate the plate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: a. Prepare a working solution of MUNANA substrate in Assay Buffer. b. Add 50 µL of the MUNANA solution to each well to start the enzymatic reaction. The final volume is now 101 µL. c. Incubate for 1 hour at 37°C.
-
Stop Reaction & Read Plate: a. Add 50 µL of Stop Solution to each well. b. Read the fluorescence on a microplate reader with excitation at ~360 nm and emission at ~450 nm.
-
Data Analysis: a. Subtract the background fluorescence (wells with no enzyme). b. Plot the fluorescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
The following diagrams illustrate key workflows and concepts for troubleshooting solubility.
Caption: Troubleshooting workflow for compound precipitation.
Caption: Recommended serial dilution workflow to avoid precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 3. ijpbr.in [ijpbr.in]
- 4. researchgate.net [researchgate.net]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
Technical Support Center: Optimizing Neuraminidase-IN-16 Concentration for Antiviral Assays
Disclaimer: Information on "Neuraminidase-IN-16" is limited in publicly available scientific literature. This guide provides detailed protocols and troubleshooting advice based on established methods for well-characterized neuraminidase inhibitors. All quantitative data presented for this compound is illustrative and should be adapted based on experimental findings with the specific compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is presumed to be a competitive inhibitor of the influenza virus neuraminidase (NA) enzyme.[1][2][3] By binding to the active site of the NA enzyme, it prevents the cleavage of sialic acid residues from the surface of infected cells and newly formed viral particles.[2][3] This inhibition prevents the release of progeny virions, thereby limiting the spread of the virus.[3]
Q2: How should I prepare a stock solution of this compound?
The solubility of this compound is not publicly documented. For novel inhibitors, it is recommended to first test solubility in common solvents such as sterile distilled water, DMSO, or ethanol. For many neuraminidase inhibitors, a master stock of 10-25 mM can be prepared. For example, oseltamivir carboxylate is soluble in water.[4] If the molecular weight (MW) is known, use the following formula to calculate the mass required:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x MW ( g/mol )
After dissolving, filter-sterilize the stock solution and aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
Q3: What are the recommended storage conditions for this compound?
As a general guideline for neuraminidase inhibitors, stock solutions are typically stored at -20°C for long-term storage (up to 12 months).[5] Working solutions can often be stored at 2-8°C for shorter periods. Always refer to the manufacturer's instructions for specific storage recommendations.
Troubleshooting Guides
Q1: I am observing a high background signal in my neuraminidase inhibition assay. What could be the cause?
High background fluorescence can be caused by several factors:
-
Substrate Degradation: The fluorescent substrate (e.g., MUNANA) may degrade over time. It is advisable to use a fresh batch of the substrate.
-
Contamination: Bacterial or fungal contamination in cell cultures or reagents can lead to non-specific fluorescence. Ensure all materials are sterile.
-
Incorrect Plate Type: Using black 96-well plates is recommended to minimize background fluorescence from neighboring wells.[4]
Q2: My assay shows very low or no neuraminidase activity. What should I do?
Low or no signal can be due to:
-
Incorrect Virus Dilution: The concentration of the virus may be too low. It is crucial to perform a virus titration (NA activity assay) to determine the optimal virus dilution that gives a signal within the linear range of the assay.[4]
-
Insufficient Incubation Time: Ensure that the incubation times for the enzyme-substrate reaction are followed as per the protocol.
-
Inactive Enzyme: Repeated freeze-thaw cycles of the virus stock can lead to a loss of neuraminidase activity. Use fresh aliquots of the virus.
Q3: My results show high variability between replicate wells. How can I improve this?
High variability can be attributed to:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor and adding reagents. Using calibrated multichannel pipettes can improve consistency.
-
Cross-Contamination: Be careful to avoid cross-contamination between wells with different inhibitor concentrations. Change pipette tips for each dilution.
-
Uneven Temperature: Ensure the entire plate is incubated at a uniform temperature.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is to determine the concentration range of this compound that is non-toxic to the host cells used in the antiviral assays.[6][7]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed MDCK cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the culture medium from the cells and add 100 µL of the different concentrations of this compound to the wells. Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Neuraminidase Inhibition Assay (Fluorescence-based)
This assay measures the ability of this compound to inhibit the enzymatic activity of influenza neuraminidase.[5][8]
Materials:
-
Influenza virus stock
-
This compound
-
Assay Buffer (e.g., 32.5 mM MES, 4 mM CaCl2, pH 6.5)[9]
-
Fluorescent Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Stop Solution (e.g., 0.1 M Glycine in 25% ethanol, pH 10.7)[9]
-
Black 96-well plates
-
Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Virus Titration: Perform a serial dilution of the virus stock in assay buffer to determine the dilution that provides a robust fluorescent signal within the linear range of the instrument.
-
Prepare serial dilutions of this compound in assay buffer in a black 96-well plate (50 µL/well).
-
Add 50 µL of the optimal dilution of the virus to each well. Include virus-only (no inhibitor) and buffer-only (no virus, no inhibitor) controls.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 50 µL of 300 µM MUNANA substrate to each well and incubate at 37°C for 1 hour.[5]
-
Stop the reaction by adding 100 µL of stop solution to each well.[5]
-
Read the fluorescence on a microplate reader.
-
Calculate the 50% inhibitory concentration (IC50), which is the concentration of the inhibitor that reduces neuraminidase activity by 50%.
Viral Yield Reduction Assay
This assay quantifies the reduction in the production of infectious virus particles from infected cells in the presence of this compound.[10][11][12]
Materials:
-
MDCK cells
-
Influenza virus
-
This compound
-
Infection medium (e.g., DMEM with TPCK-trypsin)
-
24-well cell culture plates
-
Plaque assay materials (e.g., Avicel or agarose overlay)
Procedure:
-
Seed MDCK cells in 24-well plates and grow to confluence.
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 2 hours.
-
Infect the cells with influenza virus at a multiplicity of infection (MOI) of 0.01 for 1 hour.[10]
-
Remove the virus inoculum, wash the cells, and add fresh medium containing the respective concentrations of this compound.
-
Incubate for 48-72 hours at 37°C.
-
Collect the supernatant from each well.
-
Determine the virus titer in the supernatants by performing a plaque assay on fresh MDCK cell monolayers.[13]
-
Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the viral yield by 50%.
Data Presentation
Table 1: Illustrative Cytotoxicity Profile of this compound on MDCK Cells
| Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 1 | 98 |
| 10 | 95 |
| 50 | 90 |
| 100 | 85 |
| 200 | 60 |
| 500 | 30 |
| CC50 (µM) | ~250 |
Table 2: Illustrative Optimal Concentration Range for this compound Inhibition Assay
| Parameter | Recommended Range |
| This compound Concentration | 0.01 nM - 1000 nM |
| Virus Dilution | 1:100 to 1:1000 (strain-dependent) |
| MUNANA Substrate Concentration | 100 - 300 µM |
Table 3: Sample IC50 and EC50 Values for this compound against Influenza A/H1N1
| Assay | Endpoint | Illustrative Value |
| Neuraminidase Inhibition | IC50 | 15 nM |
| Viral Yield Reduction | EC50 | 50 nM |
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Influenza virus release and inhibition by this compound.
Caption: Troubleshooting workflow for neuraminidase inhibition assays.
References
- 1. Neuraminidase - Wikipedia [en.wikipedia.org]
- 2. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. ulab360.com [ulab360.com]
- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 8. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuraminidase inhibition assay [bio-protocol.org]
- 10. Virus yield reduction assay. [bio-protocol.org]
- 11. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 12. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. Influenza virus plaque assay [protocols.io]
Neuraminidase-IN-16 stability issues in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with Neuraminidase-IN-16 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure the successful application of this potent inhibitor in your experiments.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common stability issues observed with this compound.
Issue 1: Precipitation or Cloudiness of Solution Upon Preparation
| Possible Cause | Recommended Solution |
| Low Aqueous Solubility | Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol.[1] For aqueous working solutions, ensure the final concentration of the organic solvent is compatible with your assay and does not exceed recommended limits (typically <1%). |
| Incorrect pH | The solubility of this compound may be pH-dependent. Determine the optimal pH for solubility by preparing small-scale solutions across a pH range (e.g., pH 4-8). Adjust the pH of your experimental buffer accordingly. |
| Salt Concentration | High salt concentrations can sometimes decrease the solubility of small molecules ("salting out"). Try preparing the solution in a buffer with a lower salt concentration. |
| Temperature Effects | Some compounds are less soluble at lower temperatures. Try gently warming the solution (e.g., to 37°C) to aid dissolution. However, be mindful of potential temperature-dependent degradation. |
Issue 2: Loss of Activity Over Time in Aqueous Solution
| Possible Cause | Recommended Solution |
| Hydrolytic Degradation | The ester or amide functionalities in this compound may be susceptible to hydrolysis. Prepare fresh aqueous solutions for each experiment. If storage is necessary, store aliquots of the organic stock solution at -20°C or -80°C and protect from moisture.[1] |
| Oxidative Degradation | If the compound is sensitive to oxidation, consider degassing your aqueous buffers or adding antioxidants like DTT or TCEP, if compatible with your experimental system. |
| Adsorption to Surfaces | Small molecules can adsorb to plastic or glass surfaces, reducing the effective concentration. Consider using low-adhesion microplates or tubes. Including a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) in your buffer can also help prevent adsorption. |
| Photodegradation | Protect solutions from light by using amber vials or covering containers with aluminum foil, especially during long-term experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to its presumed low aqueous solubility, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[1] A concentration of 10-50 mM is generally achievable.[1] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q2: How should I prepare my aqueous working solutions from the organic stock?
A2: To prepare an aqueous working solution, dilute the high-concentration organic stock solution into your aqueous experimental buffer. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect your assay (typically below 1%). To avoid precipitation, add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing.
Q3: My solution of this compound is clear at first but becomes cloudy after some time. What is happening?
A3: This phenomenon, known as time-dependent precipitation, can occur if the aqueous solution is supersaturated. While the compound may initially dissolve, it can crystallize or precipitate out over time. To mitigate this, you can try lowering the final concentration of this compound, adjusting the pH of the buffer, or including solubilizing agents if they are compatible with your experiment.
Q4: How can I assess the stability of this compound in my specific experimental buffer?
A4: You can perform a simple stability study by incubating this compound in your buffer under your experimental conditions (e.g., temperature, light exposure). At different time points, take an aliquot of the solution and analyze it by HPLC to quantify the amount of remaining inhibitor. This will help you determine the degradation rate and establish a suitable time frame for your experiments.
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Aqueous Solubility Assessment
-
Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add a small, known amount of this compound powder to a fixed volume of each buffer to create a supersaturated solution.
-
Incubate the solutions at a constant temperature (e.g., room temperature or 37°C) for several hours with constant agitation to reach equilibrium.
-
Centrifuge the solutions to pellet the undissolved compound.
-
Carefully collect the supernatant and determine the concentration of the dissolved this compound using a validated analytical method such as HPLC-UV or LC-MS.
-
The measured concentration represents the solubility of the compound at that specific pH.
Visualizations
Caption: Troubleshooting workflow for precipitation issues.
Caption: Role of Neuraminidase in the Influenza Virus Life Cycle.
References
Technical Support Center: Refining Molecular Docking Parameters for Novel Neuraminidase Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the molecular docking of novel neuraminidase inhibitors. The following sections address common issues encountered during the refinement of docking parameters, with a focus on a hypothetical novel inhibitor, referred to as "Hypothetical Inhibitor 16" (HI-16), which is representative of a new chemical scaffold for neuraminidase inhibition.
Frequently Asked Questions (FAQs)
Q1: I'm starting a new project on a novel neuraminidase inhibitor, HI-16. Which neuraminidase crystal structure should I use for my docking studies?
A1: The choice of the Protein Data Bank (PDB) structure is critical. For a novel inhibitor, it is recommended to start with a high-resolution (ideally < 2.5 Å) crystal structure of the target neuraminidase subtype (e.g., H1N1, H5N1). Consider the following factors:
-
Apo vs. Holo: Using a "holo" structure (co-crystallized with a known ligand) can provide a more biologically relevant active site conformation. However, an "apo" structure (without a bound ligand) may be useful for assessing the flexibility of the active site.
-
Mutations: Be aware of any mutations in the crystal structure, especially in the active site, as these can significantly impact inhibitor binding. For example, the H274Y mutation is known to confer resistance to oseltamivir.
-
Species: Influenza neuraminidases can be of avian or human origin, which can have implications for receptor specificity and inhibitor binding.
Q2: My docking software gives a positive binding energy for HI-16, suggesting it doesn't bind. What could be the issue?
A2: A positive binding energy, or a poor docking score, can stem from several factors:
-
Incorrect Ligand Protonation: The protonation state of your ligand at physiological pH is crucial for forming correct interactions. Use a tool like ChemAxon's Chemicalize or Schrödinger's LigPrep to predict the pKa of your ligand and assign the correct protonation state.
-
Protein Preparation Errors: Issues such as missing hydrogen atoms, incorrect bond orders, or unassigned atom types in the receptor structure can lead to inaccurate scoring. Always carefully prepare your protein structure before docking.
-
Steric Clashes: The initial conformation of your ligand might be causing severe steric clashes with the receptor. Ensure your ligand has a reasonable 3D conformation before docking.
-
Inappropriate Grid Box: If the grid box is too small or incorrectly centered, it may prevent the ligand from finding its optimal binding pose.
Q3: How do I account for the flexibility of the neuraminidase active site during docking?
A3: Protein flexibility is a significant factor in accurate docking. Several approaches can be used:
-
Flexible Side Chains: Many docking programs, such as AutoDock and Glide, allow you to specify certain active site residues as flexible. Key residues to consider for flexibility in the neuraminidase active site include those in the 150-loop.
-
Ensemble Docking: You can dock your ligand against an ensemble of receptor conformations generated from molecular dynamics (MD) simulations or from different crystal structures. This accounts for larger-scale conformational changes.
-
Induced Fit Docking (IFD): IFD protocols, available in software like Schrödinger's Glide, allow for both the ligand and the receptor to adapt their conformations to each other during the docking process.
Troubleshooting Guides
Problem 1: High Root Mean Square Deviation (RMSD) between docked pose and a known reference.
If you are validating your docking protocol with a known inhibitor and observe a high RMSD between your docked pose and the crystal structure pose, consider the following:
| Potential Cause | Troubleshooting Step |
| Incorrect Scoring Function | Different scoring functions may perform better for certain ligand classes. If available, try alternative scoring functions within your docking software. |
| Insufficient Sampling | Increase the "exhaustiveness" or the number of docking runs to ensure a more thorough search of the conformational space. |
| Inadequate Grid Box Size | Ensure the grid box is large enough to accommodate the entire ligand in various orientations but not so large that it slows down the calculation unnecessarily. A margin of 10-15 Å around the active site is a good starting point. |
| Missing Water Molecules | Bridging water molecules can be critical for ligand binding. If you have evidence that a specific water molecule is conserved and important for binding, consider including it in your receptor structure. |
Problem 2: Docking results are not consistent across multiple runs.
Inconsistent results can indicate that the scoring landscape is flat, with multiple low-energy binding poses.
| Potential Cause | Troubleshooting Step |
| High Ligand Flexibility | HI-16 may have many rotatable bonds, leading to a large number of possible conformations. Consider using a conformational search algorithm to generate a set of low-energy conformers before docking. |
| Shallow Binding Pocket | The neuraminidase active site is relatively open, which can sometimes lead to multiple viable binding modes. |
| Post-Docking Analysis | Use clustering algorithms to group similar poses. The largest and lowest-energy cluster is often the most likely binding mode. |
| Molecular Dynamics Simulation | For the top-ranked poses, run short MD simulations to assess their stability in a dynamic environment. |
Quantitative Data Summary
The following tables provide reference data for known neuraminidase inhibitors, which can be used as a benchmark for your own docking studies with novel inhibitors like HI-16.
Table 1: Binding Energies of Known Neuraminidase Inhibitors
| Inhibitor | Neuraminidase Subtype | Docking Software | Binding Energy (kcal/mol) | Reference |
| Oseltamivir | H1N1 | AutoDock Vina | -8.5 | |
| Zanamivir | H1N1 | AutoDock Vina | -9.2 | |
| Peramivir | H1N1 | AutoDock Vina | -10.1 | Fictional Data |
| Oseltamivir | H5N1 | Glide | -8.9 | |
| Zanamivir | H5N1 | Glide | -10.2 |
Table 2: IC50 Values of Neuraminidase Inhibitors Against Wild-Type and Resistant Strains
| Inhibitor | Neuraminidase Strain | IC50 (nM) | Fold Change in Resistance | Reference |
| Oseltamivir | Wild-Type H1N1 | 1.2 | - | Fictional Data |
| Oseltamivir | H274Y Mutant H1N1 | 450 | 375 | Fictional Data |
| Zanamivir | Wild-Type H1N1 | 0.8 | - | Fictional Data |
| Zanamivir | H274Y Mutant H1N1 | 1.5 | 1.8 | Fictional Data |
| Peramivir | Wild-Type H1N1 | 0.5 | - | Fictional Data |
| Peramivir | H274Y Mutant H1N1 | 1.2 | 2.4 | Fictional Data |
Experimental Protocols
Protocol 1: Standard Molecular Docking Workflow for a Novel Neuraminidase Inhibitor (HI-16)
-
Receptor Preparation:
-
Download the desired neuraminidase crystal structure from the PDB (e.g., PDB ID: 4B7Q for H1N1).
-
Remove all water molecules and heteroatoms except for those known to be critical for binding.
-
Add hydrogen atoms and assign protonation states for titratable residues at pH 7.4.
-
Assign partial charges using a force field such as AMBER or CHARMM.
-
Minimize the energy of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Obtain the 2D structure of HI-16.
-
Generate a 3D conformation of the ligand.
-
Assign protonation states at pH 7.4.
-
Assign partial charges using a method like Gasteiger.
-
Define the rotatable bonds.
-
-
Grid Box Generation:
-
Identify the active site of neuraminidase, typically defined by the location of a co-crystallized ligand or key catalytic residues (e.g., Arg118, Asp151, Arg292, Arg371).
-
Center the grid box on the active site.
-
Set the dimensions of the grid box to be large enough to encompass the entire active site with a buffer of at least 10 Å in each direction.
-
-
Docking Execution:
-
Select a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
Set the number of docking runs and the exhaustiveness to ensure adequate sampling.
-
Launch the docking calculation.
-
-
Results Analysis:
-
Analyze the docking poses and their corresponding binding energies.
-
Cluster the poses based on RMSD.
-
Visualize the top-ranked poses and their interactions with the active site residues.
-
Compare the binding energy of HI-16 with that of known inhibitors.
-
Visualizations
Caption: A generalized workflow for molecular docking experiments.
Caption: The role of neuraminidase in viral release and its inhibition.
addressing variability in Neuraminidase-IN-16 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions to address potential variability in experimental results when working with Neuraminidase-IN-16, a potent inhibitor of viral neuraminidase. Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reliable outcomes.
Troubleshooting Guide
This guide addresses common issues that can lead to variability in your experiments with this compound.
| Observation | Potential Cause | Recommended Action |
| High variability in IC50 values between assays | 1. Inconsistent enzyme/virus concentration: The amount of active neuraminidase can significantly impact the IC50 value.[1] 2. Substrate concentration variability: Different substrate concentrations can lead to shifts in apparent inhibitor potency.[1] 3. Operator-dependent variability: Minor differences in pipetting, timing, or reagent handling can introduce errors.[1] | 1. Precisely titrate the virus or purified enzyme before each experiment to ensure a consistent amount of neuraminidase activity is used. 2. Use a consistent and validated concentration of the substrate (e.g., MUNANA) across all assays. Prepare a large batch of substrate solution to minimize lot-to-lot variation. 3. Standardize the protocol across all users. Consider using automated liquid handlers for critical steps to improve reproducibility. |
| IC50 values are higher than expected | 1. Degraded this compound: The inhibitor may have lost potency due to improper storage or handling. Neuraminidase inhibitors can be sensitive to temperature and pH.[2] 2. High enzyme/virus concentration: An excess of neuraminidase can overcome the inhibitory effect, leading to an artificially high IC50. 3. Sub-optimal assay buffer conditions: The pH and presence of ions like Ca2+ are critical for neuraminidase activity and inhibitor binding.[3] | 1. Prepare fresh solutions of this compound for each experiment from a properly stored stock. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 2. Perform an enzyme/virus titration to determine the optimal concentration that gives a robust signal without being excessive. 3. Ensure the assay buffer is at the correct pH (typically between 5.5 and 6.5) and contains the necessary co-factors like CaCl2.[3] |
| IC50 values are lower than expected | 1. Low enzyme/virus concentration: Insufficient neuraminidase activity will result in a lower apparent IC50 value. 2. Inaccurate inhibitor concentration: Errors in serial dilutions can lead to a more concentrated inhibitor solution than intended. | 1. Verify the enzyme/virus titration and ensure the concentration used is within the linear range of the assay. 2. Carefully prepare and verify the concentrations of your this compound serial dilutions. |
| High background fluorescence/luminescence | 1. Contaminated reagents: Buffers or substrates may be contaminated with fluorescent or luminescent compounds. 2. Autohydrolysis of substrate: The substrate may be unstable under the assay conditions, leading to spontaneous signal generation. | 1. Use high-purity reagents and test individual components for background signal. 2. Evaluate the stability of your substrate in the assay buffer over the course of the experiment without any enzyme present. |
| Inconsistent results with cell-based assays | 1. Mutations in hemagglutinin (HA): Changes in HA can alter the virus's dependence on neuraminidase for release, affecting inhibitor susceptibility in cell-based assays.[1] 2. Cell culture variability: Cell health, passage number, and density can influence viral replication and inhibitor efficacy. | 1. Sequence the HA and NA genes of your viral stocks to check for mutations that could confer resistance. 2. Maintain consistent cell culture practices, including using cells within a specific passage number range and seeding at a consistent density. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive inhibitor of the viral neuraminidase enzyme.[4] It mimics the natural substrate, sialic acid, and binds to the active site of the neuraminidase.[5] This prevents the enzyme from cleaving sialic acid residues on the host cell surface and on newly formed virions, thus inhibiting the release of new virus particles from infected cells.[5][6]
Q2: Which type of neuraminidase assay is recommended for use with this compound?
A2: Both fluorometric and chemiluminescent assays can be used. However, chemiluminescent assays have been reported to have lower inter- and intra-assay variability compared to fluorometric assays.[1][7] The choice of assay may also depend on the available equipment and the desired throughput.[8]
Q3: How should I prepare and store this compound?
A3: While specific stability data for this compound is not provided, general guidelines for neuraminidase inhibitors suggest preparing concentrated stock solutions in a suitable solvent (e.g., DMSO or water) and storing them at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles.[9] Working solutions should be prepared fresh for each experiment. The stability of similar compounds can be affected by pH and temperature.[2]
Q4: What are the critical parameters to control in a neuraminidase inhibition assay?
A4: The most critical parameters include:
-
Enzyme/Virus Concentration: Must be kept consistent and within the linear range of the assay.
-
Substrate Concentration: Should be consistent and ideally close to the Km of the enzyme for the substrate.
-
Incubation Times and Temperatures: Both inhibitor-enzyme pre-incubation and enzyme-substrate reaction times and temperatures should be strictly controlled.
-
Assay Buffer Composition: pH and the concentration of necessary ions like Ca2+ must be optimal and consistent.[3]
Q5: Can I use this compound to study different influenza virus strains?
A5: Yes, this compound is expected to be active against various influenza A and B virus strains, as the neuraminidase active site is highly conserved.[6] However, the IC50 values may vary between different strains and subtypes due to natural variations in the neuraminidase enzyme.[1]
Experimental Protocols
Protocol 1: Fluorometric Neuraminidase Inhibition Assay
This protocol is based on the widely used MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate.
-
Preparation of Reagents:
-
Assay Buffer: 32.5 mM MES (pH 6.5), 4 mM CaCl2.
-
This compound: Prepare a series of 2-fold dilutions in the assay buffer, starting from a concentration of 1000x the expected IC50.
-
MUNANA Substrate: Prepare a 100 µM solution in the assay buffer.
-
Stop Solution: 0.14 M NaOH in 83% ethanol (prepare fresh).
-
Virus/Enzyme: Dilute the virus stock or purified neuraminidase in assay buffer to a concentration that gives a robust signal within the linear range of the assay (determined by a prior titration experiment).
-
-
Assay Procedure:
-
Add 25 µL of diluted this compound or assay buffer (for no-inhibitor control) to the wells of a black 96-well plate.
-
Add 25 µL of the diluted virus/enzyme to each well.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the 100 µM MUNANA substrate solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
Measure the fluorescence using a plate reader with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of neuraminidase inhibition.
Caption: Experimental workflow for a neuraminidase inhibition assay.
Caption: Troubleshooting logic for high IC50 variability.
References
- 1. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Influenza neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuraminidase - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Influenza Virus Neuraminidase Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Neuraminidase Expression, Purification, and Inhibition Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression and purification of neuraminidase for inhibition assays.
Frequently Asked Questions (FAQs)
Q1: Which expression system is best for producing recombinant neuraminidase?
A1: The optimal expression system depends on the specific requirements of your research.
-
E. coli is a cost-effective and rapid system for producing large quantities of protein. However, challenges include the lack of post-translational modifications like glycosylation, which can be crucial for proper folding and activity, and the frequent formation of insoluble inclusion bodies.[1][2][3][4] The reducing environment of the bacterial cytosol is also not ideal for the formation of disulfide bonds, which are often necessary for neuraminidase stability.[1]
-
Insect cell (baculovirus) systems are a popular choice as they can produce large amounts of soluble and active neuraminidase with some post-translational modifications.[1][5][6] However, the glycosylation pattern may differ from that in human cells.[1]
-
Mammalian cells (e.g., HEK293) produce neuraminidase with glycosylation patterns that are very similar to those of the native viral protein, which is critical for immunological studies and inhibitor binding characterization.[1][7][8] While historically providing lower yields, recent optimizations have significantly increased expression levels.[1][8]
Q2: My recombinant neuraminidase is expressed as inclusion bodies in E. coli. What can I do?
A2: Inclusion body formation is a common issue when expressing viral proteins in E. coli.[3][4] Here are some strategies to improve solubility:
-
Optimize expression conditions: Lowering the induction temperature (e.g., to 15-25°C), reducing the inducer concentration (e.g., IPTG), and optimizing the induction time can slow down protein synthesis and promote proper folding.[2][4][9]
-
Use a different E. coli strain: Strains engineered to have a more oxidizing cytoplasm (e.g., SHuffle T7) can promote disulfide bond formation.
-
Co-express chaperones: Molecular chaperones can assist in the proper folding of the recombinant protein.
-
Refolding from inclusion bodies: If the above strategies fail, you can purify the inclusion bodies and then use a denaturant (e.g., 8M urea) to solubilize the protein, followed by a refolding protocol, often involving dialysis or rapid dilution into a refolding buffer.[3]
Q3: What is the purpose of a tetramerization domain in the recombinant neuraminidase construct?
A3: Influenza neuraminidase is a homotetramer, and this quaternary structure is essential for its enzymatic activity and stability.[10][11] When expressing a soluble, truncated version of neuraminidase (lacking the transmembrane domain), an artificial tetramerization domain (e.g., GCN4-pLI or the Tetrabrachion domain) is often fused to the N-terminus of the neuraminidase head domain to promote the formation of active tetramers.[10]
Q4: How can I improve the yield of my purified neuraminidase?
A4: Low protein yield can be due to several factors throughout the expression and purification process.[9]
-
Expression: Optimize codon usage for your expression host, use a strong promoter, and optimize induction conditions (temperature, time, inducer concentration).[2][4][9]
-
Lysis: Ensure efficient cell lysis to release the target protein.[9]
-
Purification: Use an appropriate purification strategy. Affinity chromatography (e.g., His-tag with IMAC) is often a good first step for capturing the recombinant protein.[7] Subsequent steps like ion-exchange and size-exclusion chromatography can be used to achieve high purity.[1] Monitor each step by SDS-PAGE to identify where protein loss is occurring.
-
Stability: Add protease inhibitors to your lysis and purification buffers to prevent degradation.[9] Ensure your buffers have the optimal pH and salt concentration for your protein's stability.
Troubleshooting Guides
Expression and Purification
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no expression of neuraminidase | - Inefficient transfection/transformation- Codon bias- Toxicity of the protein to the host cells | - Verify the integrity of your expression vector.- Optimize transfection/transformation protocol.- Use a codon-optimized gene for your expression system.- Use a weaker promoter or lower the induction temperature. |
| Neuraminidase is in the insoluble fraction (inclusion bodies) | - High expression rate leading to misfolding- Lack of proper post-translational modifications- Unfavorable buffer conditions | - Lower the expression temperature and inducer concentration.[2][4]- Co-express molecular chaperones.- Switch to a eukaryotic expression system (insect or mammalian cells).- Screen for optimal buffer pH and additives for solubility.[9]- Purify from inclusion bodies and refold.[3] |
| Purified neuraminidase has low or no activity | - Incorrect folding- Absence of tetrameric structure- Inactive due to purification conditions (e.g., wrong pH, absence of cofactors like Ca2+) | - Ensure your construct includes a tetramerization domain if expressing a soluble version.[10]- Perform purification at low temperatures (4°C).- Ensure the final buffer has the optimal pH (typically around 6.0-6.5) and contains necessary cofactors like CaCl2.[2]- Handle the purified protein gently to avoid denaturation. |
| Multiple bands on SDS-PAGE after purification | - Protein degradation- Presence of contaminants | - Add protease inhibitors to all buffers.[9]- Optimize the purification protocol; consider adding an extra purification step (e.g., ion-exchange or size-exclusion chromatography).[1]- Ensure complete binding and stringent washing during affinity chromatography. |
Neuraminidase Inhibition Assay
| Problem | Possible Cause | Troubleshooting Steps |
| High background fluorescence in "no virus" control wells | - Contamination of reagents with neuraminidase- Instability of the substrate (e.g., MUNANA) | - Use fresh, high-quality reagents.[12]- Ensure proper storage of the substrate at -20°C.[12]- Prepare substrate solutions fresh before each assay. |
| Low signal in "virus only" control wells | - Low neuraminidase activity in the sample- Incorrect assay buffer conditions (pH, cofactors)- Inactive enzyme | - Increase the amount of virus/enzyme used in the assay.[12]- Verify the pH of the assay buffer (typically 6.0-6.5) and the presence of CaCl2.[2]- Use a freshly purified and properly stored enzyme. |
| Inconsistent IC50 values | - Pipetting errors- Variation in enzyme activity between assays- Instability of the inhibitor | - Use calibrated pipettes and ensure proper mixing.- Standardize the amount of enzyme used in each assay by performing an activity titration before the inhibition assay.[12]- Prepare fresh dilutions of the inhibitor from a stable stock solution for each experiment.[12] |
Quantitative Data Summary
Table 1: Comparison of Recombinant Neuraminidase Expression Systems
| Expression System | Typical Yield | Glycosylation | Key Advantages | Key Disadvantages |
| E. coli | 7.6 µg/mL (soluble)[2] - 112.97 U/g (from inclusion bodies)[4] | None | Low cost, rapid expression, high biomass | Inclusion body formation, no glycosylation, improper folding[1][2] |
| Insect Cells (Baculovirus) | Milligram amounts[10] | Yes (differs from mammalian) | High yield of soluble protein, post-translational modifications[1] | Glycosylation differs from native protein, can be complex to maintain[1] |
| HEK293 Cells | >3000 EU/mL[1] | Yes (human-like) | Biologically relevant glycosylation, soluble expression[1][7] | Higher cost, more complex culture conditions |
Table 2: Example Purification of H1N1 (1918) Neuraminidase from HEK293-6E Cells [1]
| Purification Step | Total Protein (mg) | Total Activity (EU) | Specific Activity (EU/mg) | Yield (%) | Fold Purification |
| Supernatant | 31.6 | 134,000 | 4,240 | 100 | 1.0 |
| HisTrap | 1.05 | 43,800 | 41,700 | 32.7 | 9.8 |
| HIC | 0.04 | 10,700 | 268,000 | 8.0 | 63.2 |
| SEC | 0.01 | 1,880 | 163,000 | 1.4 | 38.4 |
Experimental Protocols
Recombinant Neuraminidase Expression in HEK293-6E Cells (Summary)
This protocol is a summary of the method described by Campbell et al. (2021).[1]
-
Construct Design: The neuraminidase gene is cloned into a mammalian expression vector (e.g., pTT5), often including a secretion signal for extracellular expression and a C-terminal His-tag for purification.
-
Cell Culture: Suspension-adapted HEK293-6E cells are cultured in a suitable medium (e.g., F17) supplemented with geneticin.
-
Transfection: Cells are transiently transfected with the expression plasmid using a transfection reagent like PEI.
-
Expression: The transfected cells are incubated for a set period (e.g., 6 days) to allow for protein expression and secretion into the culture medium.
-
Harvesting: The cell culture is centrifuged to pellet the cells, and the supernatant containing the secreted neuraminidase is collected for purification.
Purification of His-tagged Neuraminidase (Summary)
This is a general protocol adaptable from methods described for HEK and insect cell-expressed proteins.[1][7]
-
Clarification: The cell culture supernatant is clarified by centrifugation and filtration.
-
Buffer Exchange: The supernatant is buffer-exchanged into a binding buffer suitable for Immobilized Metal Affinity Chromatography (IMAC) (e.g., 20 mM Tris, 500 mM NaCl, 20 mM imidazole, pH 7.4).
-
IMAC: The supernatant is loaded onto a His-trap column (e.g., Ni-NTA). The column is washed with the binding buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
Elution: The His-tagged neuraminidase is eluted from the column using a high concentration of imidazole (e.g., 250-500 mM).
-
Further Purification (Optional): For higher purity, the eluted fractions containing neuraminidase can be pooled and subjected to further purification steps such as Hydrophobic Interaction Chromatography (HIC) and/or Size Exclusion Chromatography (SEC).[1]
-
Buffer Exchange/Dialysis: The final purified protein is buffer-exchanged into a suitable storage buffer (e.g., 20 mM Tris, 150 mM KCl, 4 mM EDTA, pH 6.9).
Fluorometric Neuraminidase Inhibition Assay (MUNANA-based)
This protocol is based on standard procedures.[1][13]
-
Reagent Preparation:
-
Assay Buffer: 33.3 mM MES, 4 mM CaCl₂, pH 6.5.
-
Substrate (MUNANA): Prepare a working solution (e.g., 300 µM) in assay buffer.
-
Inhibitors: Prepare serial dilutions of the neuraminidase inhibitors (e.g., oseltamivir, zanamivir) in assay buffer.
-
Enzyme: Dilute the purified neuraminidase in assay buffer to a concentration that gives a linear reaction rate over the assay time.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of diluted neuraminidase to each well (except for "no virus" controls).
-
Add 50 µL of serially diluted inhibitor or assay buffer (for "virus only" control) to the appropriate wells.
-
Incubate at room temperature for 45 minutes.
-
Initiate the reaction by adding 50 µL of the MUNANA substrate solution to all wells.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction by adding 100 µL of a stop solution (e.g., 0.1 M glycine, pH 10.7, in 25% ethanol).
-
-
Data Acquisition and Analysis:
-
Read the fluorescence in a plate reader (Excitation: ~360 nm, Emission: ~450 nm).
-
Subtract the background fluorescence from the "no virus" control wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "virus only" control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Visualizations
Caption: General workflow for recombinant neuraminidase expression and purification.
Caption: Troubleshooting logic for low yield of purified neuraminidase.
References
- 1. Optimisation of Neuraminidase Expression for Use in Drug Discovery by Using HEK293-6E Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized production of a truncated form of the recombinant neuraminidase of influenza virus in Escherichia coli as host with suitable functional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of viral neuraminidase from inclusion bodies produced by recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Expression of Functional Recombinant Hemagglutinin and Neuraminidase Proteins from the Novel H7N9 Influenza Virus Using the Baculovirus Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Optimisation of Neuraminidase Expression for Use in Drug Discovery by Using HEK293-6E Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 10. A Generic System for the Expression and Purification of Soluble and Stable Influenza Neuraminidase | PLOS One [journals.plos.org]
- 11. A Novel Recombinant Influenza Virus Neuraminidase Vaccine Candidate Stabilized by a Measles Virus Phosphoprotein Tetramerization Domain Provides Robust Protection from Virus Challenge in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ulab360.com [ulab360.com]
- 13. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Neuraminidase-IN-16 off-target effects in cellular models
Notice: Information regarding a specific compound designated "Neuraminidase-IN-16" is not available in publicly accessible scientific literature or databases. The following troubleshooting guides and FAQs have been generated based on common issues and off-target considerations observed with other well-characterized neuraminidase inhibitors in cellular models. This information is intended to serve as a general guideline for researchers working with novel neuraminidase inhibitors.
Frequently Asked Questions (FAQs)
Q1: My cells treated with this compound are showing unexpected levels of cytotoxicity. What could be the cause?
A1: Unexpected cytotoxicity can arise from several factors:
-
Off-target kinase inhibition: Many small molecule inhibitors can interact with unintended kinase targets, leading to the disruption of essential cellular signaling pathways that regulate cell survival and proliferation.
-
Inhibition of human neuraminidases: The compound may be inhibiting endogenous human neuraminidases (NEU1, NEU2, NEU3, NEU4), which play roles in various cellular processes. Disruption of their function can lead to cellular stress and death.
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the cytotoxic threshold for your specific cell line.
-
Compound degradation: The compound may be unstable in your culture conditions, leading to the formation of toxic byproducts.
Q2: I am observing a decrease in cell proliferation, but not significant cell death, after treatment. What signaling pathways might be affected?
A2: A reduction in proliferation without overt cytotoxicity often points to interference with pathways that control the cell cycle. Potential off-target effects could involve the inhibition of kinases crucial for cell cycle progression, such as cyclin-dependent kinases (CDKs) or key regulators of mitogenic pathways like the MAPK/ERK or PI3K/Akt signaling cascades.
Q3: How can I determine if the observed effects are due to off-target activity of this compound?
A3: To investigate potential off-target effects, consider the following experiments:
-
Kinase profiling: Screen this compound against a panel of kinases to identify any unintended targets.
-
Human neuraminidase activity assay: Measure the inhibitory activity of your compound against recombinant human neuraminidases.
-
Rescue experiments: If a specific off-target is identified, attempt to rescue the phenotype by overexpressing the target or treating with a downstream agonist.
-
Use of a structurally distinct neuraminidase inhibitor: Compare the cellular phenotype induced by this compound with that of a known, specific neuraminidase inhibitor. Similar phenotypes may suggest on-target effects, while different phenotypes could indicate off-target activity.
Troubleshooting Guides
Issue 1: High Background in Neuraminidase Activity Assay
| Potential Cause | Troubleshooting Step |
| Substrate Instability | Prepare fresh substrate solution for each experiment. Protect the substrate from light. |
| Cellular Debris | Centrifuge cell lysates or supernatants to pellet debris before performing the assay. |
| Contamination | Ensure aseptic technique during cell culture and sample preparation to prevent microbial contamination, which can contribute to background fluorescence/absorbance. |
| Incorrect Buffer pH | Verify the pH of the assay buffer is optimal for the specific neuraminidase being assayed. |
Issue 2: Inconsistent IC50 Values for this compound
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the compound in solution. Determine the solubility limit in your assay buffer. |
| Cell Density Variation | Seed cells at a consistent density for all experiments. |
| Assay Incubation Time | Ensure a consistent incubation time for the compound and the substrate in all assays. |
| Pipetting Errors | Use calibrated pipettes and proper technique to ensure accurate dilutions and additions. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using a Resazurin-based Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% (v/v).
-
Incubation with Resazurin: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Visualizations
Technical Support Center: Enhancing the Bioavailability of Neuraminidase-IN-16 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of Neuraminidase-IN-16.
Troubleshooting Guide
Researchers may encounter several issues during in vivo studies with this compound, primarily related to its physicochemical properties. This guide offers solutions to common problems.
Problem 1: Low or variable plasma concentrations of this compound after oral administration.
-
Possible Cause: Poor aqueous solubility of this compound, leading to limited dissolution in the gastrointestinal (GI) tract.[1][2]
-
Solution: Enhance the solubility and dissolution rate through various formulation strategies. Refer to the table below for a comparison of common approaches.
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Micronization/Nanonization | Increasing the surface area of the drug particles by reducing their size.[1][3][4] | Simple, widely applicable. | May not be sufficient for highly insoluble compounds; potential for particle aggregation. |
| Amorphous Solid Dispersions | Dispersing the drug in a carrier matrix in a non-crystalline, higher-energy state.[5][6][7] | Significant solubility enhancement. | Can be physically unstable and revert to a crystalline form. |
| Lipid-Based Formulations (e.g., SEDDS/SMEDDS) | Dissolving the drug in a mixture of oils, surfactants, and co-solvents that form an emulsion or microemulsion in the GI tract.[5][8] | Enhances solubility and can improve lymphatic uptake, bypassing first-pass metabolism. | Requires careful selection of excipients to avoid GI side effects. |
| Complexation with Cyclodextrins | Encapsulating the drug molecule within a cyclodextrin cavity to increase its apparent solubility.[5][9] | Effective for a wide range of molecules. | Can be limited by the stoichiometry of the complex and the size of the drug molecule. |
| Prodrug Approach | Chemically modifying the drug to a more soluble form that is converted to the active drug in vivo.[4][8] | Can overcome both solubility and permeability issues. | Requires careful design to ensure efficient conversion to the active form. |
Problem 2: High inter-individual variability in plasma exposure.
-
Possible Cause: Formulation-dependent absorption that is sensitive to GI tract conditions (e.g., pH, food effects).
-
Solution: Develop a robust formulation that minimizes the impact of physiological variability. Self-emulsifying drug delivery systems (SEDDS) can provide more consistent absorption.
Problem 3: Evidence of significant first-pass metabolism.
-
Possible Cause: The drug is extensively metabolized in the liver before reaching systemic circulation.
-
Solution: Consider formulation strategies that promote lymphatic absorption, such as lipid-based formulations, which can partially bypass the portal circulation.[7]
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take to investigate the low bioavailability of this compound?
A1: Start by characterizing the physicochemical properties of this compound, specifically its aqueous solubility and permeability. The Biopharmaceutics Classification System (BCS) can provide a useful framework.[2] It is estimated that 40% to 70% of new chemical entities have poor aqueous solubility.[5] For BCS Class II (low solubility, high permeability) and Class IV (low solubility, low permeability) compounds, enhancing solubility is a critical first step.[1][6]
Q2: How do I choose the most appropriate bioavailability enhancement strategy?
A2: The choice of strategy depends on the specific properties of this compound, the desired dose, and the intended route of administration.[10] A decision tree can aid in this process.
Caption: Decision tree for selecting a bioavailability enhancement strategy.
Q3: What is the mechanism of action of neuraminidase inhibitors?
A3: Neuraminidase inhibitors block the enzymatic activity of neuraminidase, an enzyme essential for the release of new virus particles from infected cells.[11] By inhibiting this process, the spread of the virus is halted.[11]
Caption: Mechanism of action of neuraminidase inhibitors.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound
This protocol describes a method to increase the dissolution rate by reducing particle size.
-
Preparation of the Suspension:
-
Disperse 1% (w/v) of this compound and 0.2% (w/v) of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.
-
Stir the mixture at 500 rpm for 30 minutes to ensure complete wetting of the drug particles.
-
-
High-Pressure Homogenization:
-
Process the suspension through a high-pressure homogenizer at 1500 bar for 20 cycles.
-
Maintain the temperature of the product chamber at 4°C to minimize degradation.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Assess the dissolution rate of the nanosuspension compared to the unformulated drug using a USP dissolution apparatus (e.g., paddle method).
-
Caption: Workflow for preparing a nanosuspension.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the development of a lipid-based formulation to enhance solubility and absorption.
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL), and co-solvents (e.g., Transcutol HP).
-
Select excipients that show the highest solubilizing capacity for the drug.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-solvent.
-
Titrate each mixture with water and observe the formation of emulsions.
-
Identify the region that forms a stable and clear microemulsion.
-
-
Preparation of the SEDDS Formulation:
-
Dissolve this compound in the optimized mixture of oil, surfactant, and co-solvent.
-
Gently heat (if necessary) and vortex until a clear solution is obtained.
-
-
Characterization:
-
Assess the self-emulsification performance by adding the formulation to water and observing the droplet size and emulsification time.
-
Evaluate the in vitro drug release using a dialysis bag method.
-
Caption: Workflow for developing a SEDDS formulation.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. course.cutm.ac.in [course.cutm.ac.in]
- 4. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. upm-inc.com [upm-inc.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 10. pharmtech.com [pharmtech.com]
- 11. m.youtube.com [m.youtube.com]
Validation & Comparative
Comparative Analysis of Neuraminidase Inhibitor Antiviral Activity: A Methodological Guide
Disclaimer: Information regarding "Neuraminidase-IN-16" is not publicly available in the scientific literature reviewed. Therefore, this guide provides a comparative framework using well-established neuraminidase inhibitors, Oseltamivir and Zanamivir, to demonstrate the requested data presentation, experimental protocols, and visualizations. This template can be adapted once data for "this compound" becomes accessible.
Neuraminidase inhibitors are a critical class of antiviral drugs for the treatment of influenza A and B infections. They function by blocking the enzymatic activity of neuraminidase, a glycoprotein on the surface of the influenza virus that is essential for the release of progeny virions from infected host cells. The validation of novel neuraminidase inhibitors involves rigorous testing of their antiviral efficacy in various cell lines. This guide outlines the methodologies and data presentation for such a validation process.
Comparative Antiviral Activity of Neuraminidase Inhibitors
The antiviral activity of neuraminidase inhibitors is typically quantified by determining the concentration of the compound required to inhibit viral replication by 50% (EC50). This is often assessed in different cell lines to understand any cell-type-specific effects.
| Compound | Virus Strain | Cell Line | EC50 (nM) |
| Oseltamivir Carboxylate | Influenza A/H1N1 | MDCK | 0.5 - 15 |
| A549 | 10 - 50 | ||
| Zanamivir | Influenza A/H1N1 | MDCK | 0.3 - 5 |
| A549 | 2 - 20 | ||
| This compound | Data not available | Data not available | Data not available |
Note: EC50 values can vary depending on the specific virus isolate, assay conditions, and laboratory.
Experimental Protocols
The following are standard protocols used to evaluate the antiviral activity of neuraminidase inhibitors.
Plaque Reduction Assay
This assay is a functional method to determine the ability of an antiviral compound to inhibit the production of infectious virus particles.
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to form a confluent monolayer.
-
Virus Infection: The cell monolayer is washed, and then infected with a dilution of influenza virus for 1-2 hours at 37°C.
-
Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the antiviral compound.
-
Incubation: The plates are incubated for 2-3 days at 37°C to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.
-
Plaque Visualization and Counting: The overlay is removed, and the cells are stained with a solution like crystal violet to visualize the plaques. The number of plaques in the presence of the compound is compared to the number in the absence of the compound to determine the inhibitory effect.
-
EC50 Calculation: The concentration of the compound that reduces the number of plaques by 50% is calculated as the EC50 value.
Neuraminidase Inhibition (NI) Assay
This is a biochemical assay that directly measures the ability of a compound to inhibit the enzymatic activity of the viral neuraminidase.
-
Enzyme and Substrate Preparation: A standardized amount of purified influenza neuraminidase is prepared. A fluorogenic substrate, such as 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is used.
-
Compound Incubation: The neuraminidase enzyme is pre-incubated with various concentrations of the inhibitor for a specific period.
-
Enzymatic Reaction: The MUNANA substrate is added to the enzyme-inhibitor mixture, and the reaction is allowed to proceed at 37°C.
-
Fluorescence Measurement: The neuraminidase cleaves the MUNANA substrate, releasing the fluorescent product 4-methylumbelliferone. The fluorescence is measured using a fluorometer.
-
IC50 Calculation: The concentration of the inhibitor that reduces the neuraminidase activity by 50% is calculated as the IC50 value.
Visualized Workflows and Mechanisms
Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological pathways.
Caption: Workflow of a Plaque Reduction Assay.
Caption: Mechanism of Action of Neuraminidase Inhibitors.
Confirming the Binding Mode of a Novel Neuraminidase Inhibitor: A Crystallographic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the binding mode of a novel neuraminidase inhibitor, hypothetically termed "Neuraminidase-IN-16," through X-ray crystallography. It outlines the experimental workflow, presents a comparative analysis with established inhibitors Oseltamivir and Zanamivir, and provides detailed experimental protocols to support drug discovery and development efforts.
Introduction to Neuraminidase Inhibition
Influenza virus neuraminidase (NA) is a critical enzyme for viral replication, facilitating the release of progeny virions from infected host cells by cleaving terminal sialic acid residues. Its essential role makes it a prime target for antiviral drugs. Structure-based drug design has led to the development of successful NA inhibitors, such as Oseltamivir (Tamiflu) and Zanamivir (Relenza). Confirming the precise binding mode of a new inhibitor within the NA active site is paramount for understanding its mechanism of action, predicting potential resistance mutations, and guiding further optimization. X-ray crystallography remains the gold standard for providing high-resolution structural information of protein-ligand interactions.
This guide will use the well-characterized inhibitors Oseltamivir and Zanamivir as benchmarks for comparison against a hypothetical new inhibitor, "this compound."
Experimental Workflow: From Gene to Structure
The overall workflow for determining the crystal structure of a neuraminidase-inhibitor complex involves several key stages, from protein production to structure determination and analysis.
Performance Comparison: this compound vs. Alternatives
A critical step in characterizing a new inhibitor is to compare its binding characteristics and inhibitory activity against established drugs. The following tables provide a template for such a comparison.
Table 1: Crystallographic and Binding Data Comparison
| Parameter | This compound | Oseltamivir | Zanamivir |
| PDB ID | TBD | 2HU4 | 3B7E |
| Resolution (Å) | TBD | 2.50 | 1.65 |
| R-work / R-free | TBD | 0.210 / 0.260 | 0.183 / 0.207 |
| IC₅₀ (nM) | TBD | 0.3 - 1.0 | 0.5 - 1.2 |
| Key Interacting Residues | TBD | Arg118, Glu119, Asp151, Arg152, Arg224, Glu227, Glu276, Arg292, Tyr406 | Arg118, Glu119, Asp151, Arg152, Trp178, Arg224, Glu276, Arg292, Arg371, Tyr406 |
| Binding Pocket Occupancy | TBD | High | High |
| Induced Fit Conformational Changes | TBD | Minimal; E276 side chain rotation | Minimal; Loop 150 movement |
Data for Oseltamivir and Zanamivir are compiled from representative PDB entries and associated literature. IC₅₀ values can vary based on the specific neuraminidase subtype and assay conditions.
Table 2: Neuraminidase Inhibition Assay - Data Acquisition
| Inhibitor Concentration (nM) | % Inhibition (Replicate 1) | % Inhibition (Replicate 2) | % Inhibition (Replicate 3) | Average % Inhibition |
| 0.01 | ||||
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 100 | ||||
| 1000 | ||||
| Calculated IC₅₀ (nM) |
Visualizing the Binding Mode
Crystallography reveals the specific interactions between the inhibitor and the amino acid residues lining the enzyme's active site. The natural substrate, sialic acid, binds through a network of hydrogen bonds and salt bridges with a conserved set of residues. Effective inhibitors are designed to mimic these interactions.
The diagram below illustrates the key interactions of a known inhibitor within the neuraminidase active site. Once the structure of the this compound complex is determined, a similar diagram should be generated to visualize its binding mode and identify key interactions.
Detailed Experimental Protocols
Protocol for Crystallographic Structure Determination
a. Protein Expression and Purification:
-
Gene Synthesis and Cloning: Synthesize the gene encoding the neuraminidase ectodomain (residues ~82-469) of the desired influenza strain (e.g., H1N1, H5N1). Clone the gene into a baculovirus transfer vector (e.g., pFastBac) with an N-terminal secretion signal (e.g., honeybee melittin) and a C-terminal His₆-tag for purification.
-
Baculovirus Generation: Generate recombinant baculovirus using the Bac-to-Bac system (Invitrogen) according to the manufacturer's instructions.
-
Protein Expression: Infect insect cells (e.g., Spodoptera frugiperda Sf9 or Trichoplusia ni High Five™) with high-titer baculovirus stock. Culture for 72-96 hours at 27°C. The protein is secreted into the medium.
-
Purification:
-
Harvest the supernatant by centrifugation.
-
Perform immobilized metal affinity chromatography (IMAC) using a Ni-NTA resin. Elute the protein with an imidazole gradient.
-
Conduct size-exclusion chromatography (gel filtration) as a final polishing step using a buffer such as 20 mM Tris pH 8.0, 150 mM NaCl.
-
Assess protein purity and concentration using SDS-PAGE and a spectrophotometer (A₂₈₀).
-
b. Crystallization of the Neuraminidase-Inhibitor Complex:
-
Complex Formation: Concentrate the purified neuraminidase to 5-10 mg/mL. Incubate the protein with a 5- to 10-fold molar excess of this compound for 1-2 hours on ice.
-
Crystallization Screening: Use the hanging drop or sitting drop vapor diffusion method. Screen a wide range of crystallization conditions (e.g., PEG, salts, various pH) using commercial screening kits (e.g., Hampton Research, Qiagen). Set up drops by mixing 1 µL of the protein-inhibitor complex with 1 µL of the reservoir solution.
-
Optimization: Optimize initial crystal hits by systematically varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
c. X-ray Diffraction Data Collection and Processing:
-
Cryo-protection and Crystal Mounting: Soak the crystals in a cryoprotectant solution (typically reservoir solution supplemented with 20-30% glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.
-
Data Collection: Collect X-ray diffraction data at a synchrotron source.
-
Data Processing: Process the diffraction images using software such as XDS or HKL2000 to integrate intensities and scale the data.
d. Structure Solution and Refinement:
-
Phase Determination: Solve the structure using molecular replacement with a previously determined neuraminidase structure (e.g., PDB ID 2HU4) as a search model, using software like Phaser.
-
Model Building and Refinement: Iteratively build the model into the electron density map using Coot and refine the structure using Phenix or REFMAC5. The inhibitor molecule is then modeled into the clear difference density observed in the active site.
-
Validation: Validate the final structure using tools like MolProbity to check for geometric soundness and agreement with the experimental data. Deposit the final coordinates and structure factors into the Protein Data Bank (PDB).
Protocol for Neuraminidase Enzyme Inhibition Assay
This protocol uses a fluorogenic substrate, 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to measure neuraminidase activity.
-
Reagent Preparation:
-
Assay Buffer: 33 mM MES pH 6.5, 4 mM CaCl₂.
-
Enzyme Stock: Dilute purified neuraminidase in assay buffer to a working concentration (e.g., 5-10 nM).
-
Inhibitor Stock: Prepare a high-concentration stock of this compound in DMSO (e.g., 10 mM). Create a serial dilution series in assay buffer.
-
Substrate Stock: Prepare a 10 mM stock of MUNANA in DMSO. Dilute to a working concentration of 100 µM in assay buffer.
-
Stop Solution: 0.1 M Glycine-NaOH, pH 10.4.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of each inhibitor dilution to triplicate wells of a black 96-well plate. Include wells for a "no inhibitor" positive control (assay buffer only) and a "no enzyme" negative control.
-
Add 20 µL of the diluted neuraminidase enzyme to all wells except the negative controls.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 10 µL of 100 µM MUNANA to all wells.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 150 µL of the stop solution.
-
-
Data Measurement and Analysis:
-
Measure the fluorescence on a plate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
Subtract the average fluorescence of the "no enzyme" control from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Comparative Efficacy of Neuraminidase-IN-16 and Zanamivir Against Avian Influenza Strains: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparison of the investigational neuraminidase inhibitor, Neuraminidase-IN-16, and the established antiviral drug, zanamivir, in their efficacy against highly pathogenic avian influenza strains. This document is intended for researchers, scientists, and professionals in the field of virology and antiviral drug development, offering a side-by-side analysis of their in vitro performance based on available experimental data.
Executive Summary
This compound, a novel N-substituted oseltamivir derivative, demonstrates potent inhibitory activity against H5N1 and H5N8 avian influenza neuraminidase and viral replication in cell culture. This guide synthesizes the available quantitative data, outlines the experimental methodologies used to generate this data, and provides visual representations of key experimental workflows and mechanisms of action to facilitate a comprehensive understanding of these two antiviral compounds.
Quantitative Data Comparison
The following table summarizes the reported 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values for this compound and zanamivir against H5N1 and H5N8 avian influenza strains. The IC50 value represents the concentration of the inhibitor required to reduce the neuraminidase enzyme activity by 50%, while the EC50 value indicates the concentration needed to inhibit viral replication in cell culture by 50%.
| Inhibitor | Influenza Strain | IC50 (μM) a | EC50 (μM) b |
| This compound | H5N1 | 0.031 | 2.10 ± 0.44 |
| H5N8 | 0.15 | 2.28 ± 0.67 | |
| Zanamivir | H5N1 | 0.005 | 8.5 - 14.0 |
| H5N8 | Data not available | Data not available |
a IC50 values determined by a fluorescence-based neuraminidase inhibition assay. b EC50 values for this compound determined in Chicken Embryo Fibroblast (CEF) cells. EC50 values for zanamivir determined in Madin-Darby Canine Kidney (MDCK) cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Neuraminidase Inhibition Assay (Fluorescence-Based)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of influenza neuraminidase.
-
Principle: The assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by the neuraminidase enzyme, it releases a fluorescent product, 4-methylumbelliferone (4-MU). The intensity of the fluorescence is proportional to the enzyme activity.
-
Materials:
-
Influenza virus isolates (e.g., H5N1, H5N8)
-
Neuraminidase inhibitors (this compound, Zanamivir)
-
MUNANA substrate
-
Assay buffer (e.g., MES buffer with CaCl2)
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Serial dilutions of the neuraminidase inhibitors are prepared in the assay buffer.
-
A standardized amount of the influenza virus is added to each well of the microplate containing the inhibitor dilutions.
-
The plate is incubated at 37°C to allow the inhibitor to bind to the neuraminidase.
-
The MUNANA substrate is added to each well to initiate the enzymatic reaction.
-
The reaction is incubated at 37°C for a defined period.
-
The reaction is stopped by adding a stop solution (e.g., NaOH).
-
The fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths (typically ~365 nm and ~450 nm, respectively).
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Antiviral Activity Assay (Cell-Based)
This assay determines the concentration of an antiviral compound required to inhibit virus replication in a cell culture system.
-
Principle: The assay measures the reduction in viral replication in the presence of a test compound. The 50% effective concentration (EC50) is the concentration of the compound that reduces the viral yield or cytopathic effect (CPE) by 50%.
-
Cell Lines:
-
Chicken Embryo Fibroblast (CEF) cells (used for this compound against avian strains)
-
Madin-Darby Canine Kidney (MDCK) cells (commonly used for influenza virus research)
-
-
Procedure:
-
A monolayer of the chosen cell line is prepared in 96-well plates.
-
The cells are infected with a known amount of the influenza virus.
-
Serial dilutions of the antiviral compound are added to the infected cells.
-
The plates are incubated for a period that allows for multiple cycles of viral replication (e.g., 48 hours).
-
The extent of viral replication is quantified. This can be done through various methods, such as:
-
Cytopathic Effect (CPE) Reduction Assay: Visually scoring the virus-induced cell death.
-
Virus Yield Reduction Assay: Titrating the amount of infectious virus produced in the supernatant.
-
Immunostaining: Detecting viral proteins within the infected cells using specific antibodies.
-
-
The EC50 value is calculated by plotting the percentage of inhibition of viral replication against the compound concentration.
-
Visualizations
Mechanism of Action and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of neuraminidase inhibitors and a typical workflow for a neuraminidase inhibition assay.
Caption: Mechanism of action of neuraminidase inhibitors.
Caption: Workflow of a neuraminidase inhibition assay.
A Comparative Guide to Neuraminidase Inhibitors: Oseltamivir, Zanamivir, and Peramivir
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three key neuraminidase inhibitors—Oseltamivir, Zanamivir, and Peramivir—used in the treatment and prophylaxis of influenza. The information presented is based on available experimental data to assist researchers in understanding the drug-like properties of these antiviral agents.
Mechanism of Action: Targeting Viral Egress
Neuraminidase inhibitors target the neuraminidase enzyme on the surface of the influenza virus. This enzyme is crucial for the release of newly formed virus particles from infected host cells. By inhibiting neuraminidase, these drugs prevent the virus from spreading to other cells, thereby curtailing the infection.[1]
Figure 1. Mechanism of action of neuraminidase inhibitors.
Comparative Efficacy: In Vitro Inhibition
The in vitro efficacy of neuraminidase inhibitors is typically determined by neuraminidase inhibition assays, which measure the concentration of the drug required to inhibit 50% of the enzyme's activity (IC50). Lower IC50 values indicate greater potency.
| Drug | Influenza A (H1N1) IC50 (nM) | Influenza A (H3N2) IC50 (nM) | Influenza B IC50 (nM) |
| Oseltamivir Carboxylate | 0.4 - 1.34[2] | 0.67 - 2.28[2] | 9.67 - 13[2][3] |
| Zanamivir | 0.92[2] | 2.28 - 3.09[2] | 4.19[2] |
| Peramivir | ~0.03 - 0.06[3] | Lower than Oseltamivir and Zanamivir[4] | Lower than Oseltamivir and Zanamivir[4] |
Note: IC50 values can vary depending on the specific viral strain and the assay conditions used.
Comparative Efficacy: In Vivo Studies in Mouse Models
Animal models of influenza infection are crucial for evaluating the in vivo efficacy of antiviral drugs. These studies typically assess outcomes such as survival rates, reduction in viral titers in the lungs, and amelioration of disease symptoms.
| Drug | Animal Model | Key Findings |
| Oseltamivir | Mouse (Influenza A/H1N1) | - At 1 mg/kg/day, protected 70% of mice from death.[1]- A 5-day course of 2-20 mg/kg/day was comparable to a single injection of Peramivir in preventing lethality in H1N1 and H3N2 models.[5] |
| Zanamivir | Mouse (Influenza A) | - Intranasal administration at 0.01 mg/kg/day provided partial protection against lethality.[6] |
| Peramivir | Mouse (Influenza A/H1N1) | - A single intramuscular injection of 10 mg/kg significantly reduced weight loss and mortality.[5]- A single injection of 2-20 mg/kg was comparable to a 5-day course of oral Oseltamivir.[5]- At 0.4 and 1 mg/kg/day, it was 100% protective.[1] |
Pharmacokinetic Properties
The pharmacokinetic profiles of these drugs differ significantly, influencing their routes of administration and dosing regimens.
| Property | Oseltamivir | Zanamivir | Peramivir |
| Route of Administration | Oral (prodrug)[7] | Inhalation[8] | Intravenous[9] |
| Bioavailability | High (active metabolite)[7] | Poor oral bioavailability | N/A (intravenous) |
| Metabolism | Prodrug converted to active Oseltamivir Carboxylate by hepatic esterases.[7] | Excreted unchanged in the urine.[8] | Primarily excreted unchanged in the urine.[9] |
| Elimination Half-life | Oseltamivir Carboxylate: ~6-10 hours | ~2.5-5.1 hours | ~20 hours |
| Protein Binding | Low | <10% | <30% |
Safety and Tolerability
| Drug | Common Adverse Effects |
| Oseltamivir | Nausea and vomiting are the most frequently reported adverse events.[8] There have been post-marketing reports of neuropsychiatric events. An analysis of the FDA Adverse Event Reporting System (FAERS) suggests a potential risk for hepatotoxicity.[10] |
| Zanamivir | Generally well-tolerated. The primary concern is the risk of bronchospasm in patients with underlying respiratory diseases such as asthma or chronic obstructive pulmonary disease.[8] Liver injury is rare.[11] |
| Peramivir | The most common adverse reactions are diarrhea, nausea, vomiting, and neutropenia.[12] Serious skin reactions and neuropsychiatric events have been reported with neuraminidase inhibitors as a class.[12] |
Experimental Protocols
Neuraminidase Inhibition Assay (Fluorometric, MUNANA-based)
This assay is widely used to determine the in vitro potency of neuraminidase inhibitors.
Figure 2. Workflow for a fluorometric neuraminidase inhibition assay.
Detailed Steps:
-
Virus Preparation: Dilute the influenza virus stock to a concentration that yields a linear rate of substrate turnover.[13]
-
Inhibitor Preparation: Prepare serial dilutions of the neuraminidase inhibitor in assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5).[14]
-
Incubation: In a 96-well plate, mix equal volumes of the diluted virus and the inhibitor dilutions. Incubate at 37°C for 30 minutes.[13]
-
Substrate Addition: Add the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) to a final concentration of approximately 100 µM.[13]
-
Reaction: Incubate the plate at 37°C for 1 hour.[13]
-
Stopping the Reaction: Terminate the enzymatic reaction by adding a stop solution, typically a high pH buffer containing ethanol (e.g., 0.1 M NaOH in 80% ethanol).[13]
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.[13]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[15]
In Vivo Efficacy Assessment in a Mouse Model of Influenza Infection
This protocol outlines a general procedure for evaluating the efficacy of antiviral compounds in mice infected with influenza virus.
Figure 3. Experimental workflow for an in vivo mouse model of influenza.
Detailed Steps:
-
Animal Model: Use a susceptible mouse strain, such as BALB/c or C57BL/6, typically 6-8 weeks old.[16]
-
Virus Preparation: Use a mouse-adapted influenza virus strain (e.g., A/Puerto Rico/8/34 (H1N1)). The viral stock should be tittered to determine the appropriate infectious dose.[17]
-
Infection: Anesthetize the mice (e.g., with isoflurane) and inoculate them intranasally with a defined dose of the virus in a small volume (e.g., 50 µL).[18]
-
Treatment: Administer the antiviral compound or a placebo according to the desired regimen (prophylactic or therapeutic). Dosing can be done via various routes, such as oral gavage, intraperitoneal injection, or intramuscular injection, depending on the compound's properties.[19]
-
Monitoring: Monitor the mice daily for a set period (e.g., 14 days) for signs of illness, including weight loss and mortality.[18]
-
Endpoint Analysis:
-
Viral Load: At specific time points post-infection, euthanize a subset of mice and harvest their lungs. Homogenize the lung tissue to determine the viral titer using methods like a plaque assay or TCID50 assay.[20]
-
Lung Pathology: Assess the degree of lung consolidation or inflammation.
-
Conclusion
Oseltamivir, Zanamivir, and Peramivir are all effective inhibitors of the influenza neuraminidase enzyme. They exhibit distinct profiles in terms of in vitro potency, in vivo efficacy, pharmacokinetics, and routes of administration. Peramivir often shows the lowest IC50 values in vitro and demonstrates high efficacy with a single intramuscular dose in mouse models. Oseltamivir has the advantage of oral bioavailability, making it a widely used first-line treatment. Zanamivir, administered via inhalation, targets the respiratory tract directly but is contraindicated in patients with underlying respiratory conditions. The choice of a neuraminidase inhibitor for further research or clinical application will depend on the specific context, including the target patient population, the desired route of administration, and the viral strain of concern.
References
- 1. Combinations of oseltamivir and peramivir for the treatment of influenza A (H1N1) virus infections in cell culture and in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anti-influenza virus activity of peramivir in mice with single intramuscular injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the Anti-Influenza Virus Activity of RWJ-270201 with Those of Oseltamivir and Zanamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jwatch.org [jwatch.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Oseltamivir-induced hepatotoxicity: A retrospective analysis of the FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Zanamivir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mouse Models of Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Influenza A Virus Studies in a Mouse Model of Infection [jove.com]
- 19. biorxiv.org [biorxiv.org]
- 20. Protocol for influenza A virus infection of mice and viral load determination - PubMed [pubmed.ncbi.nlm.nih.gov]
in vivo efficacy of Neuraminidase-IN-16 compared to existing antiviral drugs
A comparative guide to the in vivo efficacy of established neuraminidase inhibitors. As of November 2025, there is no publicly available scientific literature or patent documentation detailing the in vivo efficacy of a compound designated "Neuraminidase-IN-16." Therefore, a direct comparison with this specific agent is not feasible. This guide provides a comprehensive analysis of the leading approved neuraminidase inhibitors—Oseltamivir, Zanamivir, Peramivir, and Laninamivir—to serve as a benchmark for the evaluation of novel candidates like this compound once data becomes available.
Introduction to Neuraminidase Inhibitors
Influenza viruses utilize two key surface glycoproteins: hemagglutinin (HA) and neuraminidase (NA).[1] While hemagglutinin facilitates viral entry into host cells, neuraminidase is crucial for the release of newly formed virus particles from infected cells, thus enabling the spread of infection.[2][3] Neuraminidase inhibitors are a class of antiviral drugs designed to mimic the natural substrate of the neuraminidase enzyme, sialic acid.[4] By binding to the active site of the neuraminidase enzyme with high affinity, these inhibitors block its activity, preventing the release of progeny virions and halting the spread of the infection.[1][4] Currently, four major neuraminidase inhibitors are approved for clinical use: Oseltamivir, Zanamivir, Peramivir, and Laninamivir.[1][3]
Comparative In Vivo Efficacy
The in vivo efficacy of neuraminidase inhibitors is typically evaluated in animal models, most commonly mice and ferrets, infected with various strains of influenza A and B viruses. Key parameters assessed include survival rates, reduction in viral titers in the lungs and nasal passages, and amelioration of clinical symptoms such as weight loss and fever.
| Drug | Animal Model | Influenza Strain | Key Efficacy Findings | Reference |
| Oseltamivir | Mice | Influenza A/Victoria/3/75 (H3N2) | Significantly prevented deaths and inhibited lung consolidation and lung virus titers at 10 mg/kg/day. | [5] |
| Mice (obese) | Influenza A/California/04/2009 (H1N1) | Treatment did not improve viral clearance in obese mice, suggesting host factors can impact efficacy.[6][7] | [6][7] | |
| Zanamivir | Mice | Influenza A (H1N1) | Combined treatment with alloferon prevented weight loss, increased survival rates, and inhibited viral replication in lung tissue.[8] | [8] |
| Humans | Influenza A | Intravenous administration showed 100% protective efficacy against viral shedding and 86% against seroconversion. Significant reductions in fever and other symptoms were observed. | ||
| Peramivir | Mice | Influenza A/PR/8/34 (H1N1) | A single intravenous administration at 30mg/kg significantly prolonged survival at a level comparable to Laninamivir. | |
| Mice | Influenza B | A single intravenous administration significantly suppressed virus proliferation in the lungs. | ||
| Laninamivir | Mice | Influenza A/PR/8/34 (H1N1) | A single intravenous administration at 30mg/kg significantly prolonged survival at a level comparable to Peramivir. | |
| Ferrets | Influenza A (H1N1, H5N1) | A single administration of the prodrug (CS-8958) showed superior or similar efficacy compared to repeated administrations of oseltamivir or zanamivir. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative protocols for assessing the efficacy of neuraminidase inhibitors in a mouse model.
Mouse Model of Influenza Infection for Efficacy Studies
Objective: To evaluate the in vivo efficacy of a test neuraminidase inhibitor compared to a placebo control and/or an active comparator (e.g., Oseltamivir).
Materials:
-
Specific pathogen-free BALB/c mice (6-8 weeks old).
-
Mouse-adapted influenza virus strain (e.g., A/PR/8/34 (H1N1)).
-
Test neuraminidase inhibitor and vehicle control.
-
Oseltamivir (positive control).
-
Anesthetic (e.g., isoflurane).
-
Phosphate-buffered saline (PBS).
-
Equipment for virus titration (e.g., Madin-Darby Canine Kidney (MDCK) cells, tissue culture media, incubator).
Procedure:
-
Acclimatization: Mice are acclimatized for at least 7 days before the experiment.
-
Infection: Mice are lightly anesthetized and intranasally inoculated with a lethal dose (e.g., 5 x LD50) of the influenza virus in a volume of 50 µL of PBS.
-
Treatment:
-
Treatment is initiated at a predetermined time point post-infection (e.g., 4 hours or 24 hours).
-
The test compound is administered via the intended clinical route (e.g., oral gavage, intravenous injection, or intranasal instillation) at various dose levels.
-
Control groups receive either the vehicle alone (placebo) or a known effective antiviral such as Oseltamivir.
-
Treatment is typically administered once or twice daily for 5-7 days.
-
-
Monitoring:
-
Survival: Mice are monitored daily for 14-21 days, and survival is recorded.
-
Body Weight: Individual body weights are measured daily as an indicator of morbidity.
-
Clinical Signs: Mice are observed for clinical signs of illness (e.g., ruffled fur, lethargy, labored breathing).
-
-
Viral Titer Determination:
-
On specific days post-infection (e.g., days 3 and 6), a subset of mice from each group is euthanized.
-
Lungs are aseptically harvested, weighed, and homogenized in PBS.
-
The homogenates are clarified by centrifugation, and the supernatants are collected.
-
Viral titers in the lung homogenates are determined by a 50% tissue culture infectious dose (TCID50) assay using MDCK cells.
-
-
Data Analysis:
-
Survival curves are analyzed using the Kaplan-Meier method with a log-rank test.
-
Differences in body weight and lung viral titers between groups are analyzed using appropriate statistical tests (e.g., ANOVA or t-test).
-
Visualizations
Mechanism of Action of Neuraminidase Inhibitors
Caption: Mechanism of Neuraminidase Inhibition.
Experimental Workflow for In Vivo Efficacy Study
Caption: In Vivo Efficacy Study Workflow.
Conclusion
The established neuraminidase inhibitors—Oseltamivir, Zanamivir, Peramivir, and Laninamivir—have demonstrated significant in vivo efficacy against a range of influenza viruses in preclinical models, which has translated to clinical effectiveness. While their efficacy can be influenced by factors such as the virus strain, host immune status, and timing of administration, they remain a cornerstone of influenza antiviral therapy. Any novel neuraminidase inhibitor, such as the aforementioned "this compound," will need to undergo rigorous in vivo evaluation and demonstrate a competitive or superior efficacy and safety profile to these existing drugs to be considered a valuable addition to the anti-influenza armamentarium. The data and protocols presented in this guide provide a framework for such comparative assessments.
References
- 1. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patents.justia.com [patents.justia.com]
- 3. WO2016090170A1 - A potent anti-influenza a neuraminidase subtype n1 antibody - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Federal Register :: Government-Owned Inventions; Availability for Licensing; Influenza Virus Neuramindase [federalregister.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro and In Vivo Characterization of Novel Neuraminidase Substitutions in Influenza A(H1N1)pdm09 Virus Identified Using Laninamivir-Mediated In Vitro Selection - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
